molecular formula C16H24O8S B611431 Tos-PEG4-acid

Tos-PEG4-acid

Cat. No.: B611431
M. Wt: 376.4 g/mol
InChI Key: BAXYSSILQKCWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG4-acid is a PEG derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXYSSILQKCWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation and Synthesis of Tos-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, synthesis, and characterization of Tos-PEG4-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Groups

This compound, systematically named 3-{2-[2-(2-{[(4-methylphenyl)sulfonyl]oxy}ethoxy)ethoxy]ethoxy}propanoic acid, is comprised of three key components: a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups imparts desirable properties for its application in the life sciences. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to molecules containing nucleophiles such as thiols or amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can improve the pharmacokinetic properties of bioconjugates. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.

The molecular formula of this compound is C16H24O8S, and its molecular weight is approximately 376.42 g/mol .[1]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for researchers in designing experiments, preparing solutions, and characterizing conjugates.

PropertyValueSource
Molecular Formula C16H24O8S[1]
Molecular Weight 376.42 g/mol [1]
CAS Number 1453117-42-4[1]
Appearance Colorless to light yellow liquid[1]
Purity (by HPLC) ≥95%
Storage Conditions -20°C for long-term storage

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from tetraethylene glycol. The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to a carboxylic acid.

Step 1: Mono-tosylation of Tetraethylene Glycol

This procedure is adapted from a general method for the mono-tosylation of symmetrical diols.

  • Materials:

    • Tetraethylene glycol

    • Tosyl chloride (TsCl)

    • Pyridine (or another suitable base like triethylamine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve a molar excess of tetraethylene glycol (e.g., 5 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve tosyl chloride (1 equivalent) in the same anhydrous solvent.

    • Add the tosyl chloride solution dropwise to the cooled tetraethylene glycol solution over a period of 1-2 hours with constant stirring.

    • After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, mono-tosylated tetraethylene glycol.

Step 2: Oxidation to this compound

This step involves the oxidation of the terminal alcohol of the mono-tosylated intermediate to a carboxylic acid. A common method for such oxidations is the use of Jones reagent or other chromium-based oxidants; however, milder and more selective methods are often preferred. A two-step process involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation is also a viable route. A more direct and environmentally friendly approach involves catalytic oxidation.

  • Materials:

    • Mono-tosylated tetraethylene glycol (from Step 1)

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

    • Sodium hypochlorite (bleach)

    • Sodium bromide

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Sodium sulfite

    • Hydrochloric acid (1M)

  • Procedure:

    • Dissolve the mono-tosylated tetraethylene glycol in DCM.

    • Add a catalytic amount of TEMPO and sodium bromide.

    • Cool the mixture to 0°C.

    • Slowly add a solution of sodium hypochlorite containing sodium bicarbonate, maintaining the temperature below 5°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium sulfite.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The structure of this compound can be confirmed by 1H NMR spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm), the methyl group of the tosyl moiety (a singlet around 2.4 ppm), the methylene protons of the PEG chain (a complex multiplet between 3.5 and 4.2 ppm), and the methylene protons adjacent to the carboxylic acid.

  • 13C NMR: Further structural confirmation can be obtained from the 13C NMR spectrum, which will show distinct signals for the aromatic carbons, the PEG backbone carbons, and the carbonyl carbon of the carboxylic acid.

2. High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by reverse-phase HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 254 nm) or by Evaporative Light Scattering Detector (ELSD).

  • Expected Result: A single major peak indicates high purity.

3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected mass-to-charge ratio ([M+H]+ or [M+Na]+) should be observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and application of this compound.

Tos_PEG4_acid_Structure cluster_tosyl Tosyl Group cluster_peg PEG4 Spacer cluster_acid Carboxylic Acid Tosyl Ts- PEG4 -(OCH₂CH₂)₄- Tosyl->PEG4 Acid -COOH PEG4->Acid Synthesis_Workflow A Tetraethylene Glycol B Mono-tosylation (TsCl, Pyridine) A->B C Mono-tosylated Tetraethylene Glycol B->C D Oxidation (e.g., TEMPO/NaOCl) C->D E Crude this compound D->E F Purification (Flash Chromatography) E->F G Pure this compound F->G Amide_Coupling_Workflow cluster_reactants Reactants cluster_activation Activation cluster_product Product This compound This compound EDC/NHS EDC/NHS This compound->EDC/NHS Activation Amine-containing Molecule\n(e.g., Protein, Drug) Amine-containing Molecule (e.g., Protein, Drug) Tos-PEG4-Amide Conjugate Tos-PEG4-Amide Conjugate Amine-containing Molecule\n(e.g., Protein, Drug)->Tos-PEG4-Amide Conjugate EDC/NHS->Amine-containing Molecule\n(e.g., Protein, Drug) Coupling

References

An In-depth Technical Guide to Tos-PEG4-acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][] This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols, designed to equip researchers with the knowledge to effectively incorporate this versatile linker into their experimental designs. The molecule features a tosyl group, a terminal carboxylic acid, and a hydrophilic four-unit polyethylene glycol (PEG) spacer.[3] The PEG spacer enhances aqueous solubility, a critical attribute for biological applications.[3]

Chemical Properties

This compound is characterized by its dual reactivity, conferred by the tosyl and carboxylic acid functional groups. A summary of its key chemical and physical properties is provided below.

PropertyValueSource(s)
Chemical Name This compound[3]
Molecular Formula C₁₆H₂₄O₈S
Molecular Weight 376.42 g/mol
CAS Number 1453117-42-4
Appearance Liquid
Purity Typically ≥95%
Solubility Soluble in aqueous media, DMSO, DMF, and DCM
Storage Store at -20°C, desiccated

Reactivity and Reaction Mechanisms

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

Tosyl Group Reactivity

The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions. This is due to the resonance stabilization of the resulting tosylate anion. The tosyl group of this compound readily reacts with various nucleophiles, including thiols, amines, and hydroxyl groups, to form stable covalent bonds. This reaction is typically carried out under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Carboxylic Acid Reactivity

The terminal carboxylic acid can be coupled with primary amines to form a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxyl group. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to form the desired amide bond.

Experimental Protocols

The following are detailed protocols for common reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.5 to 5-fold molar excess of NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated Tos-PEG4-NHS ester solution from step 2 to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point, but this should be optimized for the specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Nucleophilic Substitution of the Tosyl Group with a Thiol

This protocol outlines a general procedure for the reaction of the tosyl group of a this compound conjugate with a thiol-containing molecule.

Materials:

  • This compound conjugate (where the carboxylic acid has been reacted)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate or borate buffer, pH 8.0-9.5

  • Degassing equipment (optional, but recommended)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound conjugate in the Reaction Buffer.

    • Dissolve the thiol-containing molecule in the Reaction Buffer. To prevent oxidation of the thiol, it is recommended to use a degassed buffer and perform the reaction under an inert atmosphere.

  • Reaction:

    • Add the thiol-containing molecule solution to the this compound conjugate solution. The molar ratio of the thiol to the tosyl group should be optimized, with a slight excess of the thiol often being beneficial.

    • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight, with gentle mixing.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC or LC-MS.

    • Once the reaction is complete, purify the product to remove unreacted starting materials and byproducts using a suitable method, such as size exclusion chromatography or dialysis.

Applications in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands. This compound allows for the modular construction of PROTACs, where the carboxylic acid can be coupled to one ligand and the tosyl group can be reacted with the other.

Below is a diagram illustrating the general workflow for PROTAC synthesis using a PEG-based linker like this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using a Heterobifunctional Linker cluster_synthesis Synthesis of Precursors cluster_conjugation Conjugation Steps Target_Ligand Target Protein Ligand (with reactive group, e.g., amine) Activation Carboxylic Acid Activation (EDC/NHS) Target_Ligand->Activation Amine Coupling E3_Ligand E3 Ligase Ligand (with reactive group, e.g., thiol) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Nucleophilic Substitution (Thiol reacts with Tosyl) Tos_PEG4_Acid This compound Tos_PEG4_Acid->Activation Intermediate Ligand-Linker Intermediate Activation->Intermediate Intermediate->Final_PROTAC

Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.

This diagram illustrates a possible synthetic route where the carboxylic acid of this compound is first activated and coupled to the target protein ligand. The resulting intermediate, now displaying a reactive tosyl group, is then reacted with the E3 ligase ligand to form the final PROTAC molecule. The order of these steps can be reversed depending on the specific chemistry of the ligands.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the mechanism of action of a PROTAC, which is the ultimate application for molecules synthesized using linkers like this compound.

PROTAC_MoA PROTAC Mechanism of Action cluster_cellular_components Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Solubility Profile of Tos-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG4-acid (3-[2-[2-[2-(p-tolylsulfonyloxy)ethoxy]ethoxy]ethoxy]propanoic acid), a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and pharmaceutical research.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a molecule like this compound, which possesses both a hydrophobic tosyl group and a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid, its solubility is influenced by the interplay of these structural features. The PEG spacer is known to enhance the aqueous solubility of conjugated molecules.[1][2][3]

Qualitative Solubility Data

Based on data for analogous PEGylated compounds, this compound is anticipated to be soluble in several organic solvents. For instance, related molecules such as Azide-PEG4-Tos and TCO-PEG4-acid are reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4][5] Furthermore, compounds with a terminal carboxylic acid and a PEG4 spacer, like Biotin-PEG4-acid, demonstrate solubility in water, DMSO, and DMF. Another similar compound, m-PEG4-acid, is also soluble in water.

The following table summarizes the reported qualitative solubility for this compound and closely related PEG4 derivatives.

Compound NameSolvent(s)
This compound Believed to be soluble in aqueous media and various organic solvents.
Azide-PEG4-TosDMSO, DCM, DMF
TCO-PEG4-acidDMSO, DCM, DMF
Tos-PEG4-TosDCM
Tos-PEG4-THPDMSO
Fmoc-NMe-PEG4-acidDMSO, DCM, DMF
Biotin-PEG4-acidWater, DMSO, DMF
m-PEG4-acidWater
m-PEG4-TosDMSO

Note: This table is based on available data for related compounds and suggests likely solubility for this compound. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, DCM, DMF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Assessment

Solubility_Workflow cluster_screening Initial Screening cluster_quant Quantitative Analysis cluster_data Data Interpretation qual_sol Qualitative Solubility in Various Solvents shake_flask Shake-Flask Method qual_sol->shake_flask Select Solvents for Quantitative Study hplc HPLC Analysis shake_flask->hplc Quantification sol_value Determine Solubility (mg/mL or M) hplc->sol_value Calculate Concentration

References

Technical Guide to Tos-PEG4-acid: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetic acid, commonly known as Tos-PEG4-acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, provides a detailed experimental protocol for its application, and illustrates its reaction mechanism.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) based linker featuring a terminal tosyl group and a carboxylic acid. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for conjugation to primary amines through amide bond formation. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyData
Molecular Formula C₁₆H₂₄O₈S
Molecular Weight 376.4 g/mol [1] or 376.42 g/mol [2][3]
Purity Typically ≥95% - 98%[1][3]
CAS Number 1453117-42-4
Storage Conditions -20°C

Principles of Reactivity and Applications

The utility of this compound stems from its two distinct reactive ends, which allows for sequential or orthogonal conjugation strategies.

  • Tosyl Group Reactivity : The tosyl group is a well-established leaving group in nucleophilic substitution reactions. It can be readily displaced by nucleophiles such as thiols and amines, making it useful for attaching the linker to various molecules.

  • Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-functionalized nanoparticles. This reaction is typically mediated by carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.

The hydrophilic PEG spacer not only improves solubility but also provides flexibility and reduces potential steric hindrance between the conjugated molecules. A primary application for this type of linker is in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.

Experimental Protocols

The following section provides a detailed methodology for the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing molecule. This is a general protocol that can be adapted for specific applications.

General Protocol for EDC/NHS Activation of this compound and Amine Conjugation

This protocol describes the activation of the carboxylic acid group on this compound for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; Phosphate Buffered Saline (PBS), pH 7.2-8.0 for conjugation)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer or ultrapure water immediately before use.

    • Prepare the amine-containing molecule in the conjugation buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in the activation buffer.

    • Add EDC (typically 1.2 - 1.5 equivalents relative to the carboxylic acid).

    • Immediately add NHS or sulfo-NHS (typically 1.2 - 1.5 equivalents).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0 to facilitate the reaction with the primary amine.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal molar excess of the linker may need to be determined empirically, but a 10- to 20-fold molar excess is a common starting point for protein conjugation.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts using an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC (to determine purity).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a conceptual workflow involving this compound.

G Tos_PEG_Acid This compound Activated_Ester NHS-activated Tos-PEG4 Tos_PEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Tos-PEG4-Amide Conjugate Activated_Ester->Conjugate Amine Coupling Amine_Molecule R-NH₂ (Protein, Peptide, etc.) Amine_Molecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct - Byproduct

Caption: Reaction pathway for the EDC/NHS-mediated activation and amine coupling of this compound.

G start Start: Prepare Reagents activate 1. Activate this compound with EDC/NHS start->activate conjugate 2. Conjugate to Amine-Molecule activate->conjugate quench 3. Quench Reaction conjugate->quench purify 4. Purify Conjugate (e.g., SEC) quench->purify characterize 5. Characterize Final Product (e.g., MS, HPLC) purify->characterize end End: Purified Conjugate characterize->end

Caption: Experimental workflow for the synthesis of a this compound conjugate.

References

The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in drug development and bioconjugation, enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. The activation of terminal hydroxyl groups of PEG is a critical step for its conjugation to biomolecules. Among the various activating groups, the tosyl (p-toluenesulfonyl) group plays a pivotal role due to its excellent reactivity as a leaving group in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the role of the tosyl group in PEG linkers, detailing its chemical properties, synthesis, and applications. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and visual diagrams of relevant workflows and pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Significance of PEGylation and the Role of Activation

PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, or small drugs, is a well-established strategy to improve the pharmacological properties of therapeutic agents.[1][2] This modification can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and an extended plasma half-life.[3] Furthermore, the hydrophilic PEG chains can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.[]

The terminal hydroxyl groups of native PEG are not sufficiently reactive for direct conjugation to most functional groups on biomolecules. Therefore, activation of these hydroxyls is necessary. The tosyl group, derived from p-toluenesulfonyl chloride (TsCl), serves as an excellent activating group. It converts the hydroxyl into a tosylate ester, which is a highly effective leaving group in nucleophilic substitution reactions with amines, thiols, and other nucleophiles present on biomolecules.[1]

Chemical Properties and Reactivity of the Tosyl Group

The effectiveness of the tosyl group as a leaving group stems from the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion. This makes the carbon atom to which the tosylate is attached highly susceptible to nucleophilic attack.

Tosyl-activated PEG (tosyl-PEG) readily reacts with various nucleophiles under mild conditions:

  • Amines: Primary amines, such as the ε-amino group of lysine residues in proteins, react with tosyl-PEG to form stable secondary amine linkages. This reaction is typically carried out at a pH of 8.0 to 9.5.

  • Thiols: The thiol group of cysteine residues is a potent nucleophile and reacts efficiently with tosyl-PEG to form a stable thioether bond.

  • Hydroxyls: While less reactive than amines and thiols, hydroxyl groups can also be targeted by tosyl-PEG, especially at higher pH values.

The high reactivity of the tosyl group allows for efficient bioconjugation, making it a valuable tool in the synthesis of PEGylated therapeutics.

Synthesis and Characterization of Tosyl-PEG Linkers

The synthesis of tosyl-PEG is typically achieved by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The reaction can be controlled to produce either mono-tosylated or di-tosylated PEG, depending on the stoichiometry of the reactants.

Characterization of tosyl-PEG is crucial to ensure the quality and reactivity of the linker. The primary methods used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence of the tosyl group and to determine the degree of substitution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the tosyl-PEG and to separate it from any unreacted PEG or byproducts.

Quantitative Data on Tosyl-PEG Reactions

While exact reaction kinetics and yields are highly dependent on the specific reactants and conditions, the following table provides a comparative summary of the reactivity of tosyl-activated PEGs.

ParameterTosyl-PEGNHS-ester-PEG
Reactive Towards Amines, Thiols, HydroxylsPrimarily Primary Amines
Typical Reaction pH 8.0 - 9.5 (Amines)7.0 - 8.5
Bond Formed Secondary Amine, ThioetherAmide
Leaving Group p-toluenesulfonateN-hydroxysuccinimide
Relative Reactivity HighVery High
Stability in Water ModerateLow (hydrolyzes)

Experimental Protocols

Synthesis of α-Tosyl-ω-hydroxyl-PEG

This protocol describes the selective mono-tosylation of a symmetrical PEG diol.

Materials:

  • Polyethylene glycol (PEG) diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve PEG diol (1 equivalent) in anhydrous DCM.

  • Add pyridine (2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the white solid by filtration and dry under vacuum.

  • Characterize the product by NMR and HPLC.

PEGylation of a Protein with Tosyl-PEG

This protocol provides a general procedure for the conjugation of a tosyl-activated PEG to the primary amine groups of a protein.

Materials:

  • Protein of interest

  • Tosyl-activated PEG (Tosyl-PEG)

  • Borate buffer (0.1 M, pH 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Dissolve the protein in the borate buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the Tosyl-PEG in a small amount of the same buffer.

  • Add the Tosyl-PEG solution to the protein solution at a 10- to 50-fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated protein from unreacted PEG and protein using dialysis or size-exclusion chromatography.

  • Analyze the extent of PEGylation using SDS-PAGE and/or MALDI-TOF mass spectrometry.

Applications and Workflows

Tosyl-activated PEG linkers are versatile tools used in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and surface modifications.

Workflow for Antibody-Drug Conjugate (ADC) Development

Tosyl-PEG can be used to attach a cytotoxic drug to an antibody, creating an ADC that specifically targets cancer cells.

ADC_Workflow Antibody Antibody Conjugation Conjugation Reaction (pH 8.5-9.5) Antibody->Conjugation TosylPEG Tosyl-PEG-Drug (activated linker) TosylPEG->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., MALDI-TOF) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC NP_Targeting cluster_synthesis Nanoparticle Functionalization cluster_delivery Cellular Delivery NP Nanoparticle Functionalization Conjugation NP->Functionalization TosylPEG Tosyl-PEG-Ligand TosylPEG->Functionalization TargetedNP Targeted Nanoparticle Functionalization->TargetedNP Binding Receptor Binding TargetedNP->Binding Cell Target Cell Receptor Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis DrugRelease Drug Release Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

The Function of the Carboxylic Acid Group in Tos-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG4-acid: A Heterobifunctional Linker

This compound is a specialized chemical tool known as a heterobifunctional linker, designed for the precise covalent conjugation of two different molecular entities.[1] Its structure consists of three distinct components, each serving a critical role in its function:

  • Tosyl (Tos) Group : A p-toluenesulfonyl group that is an excellent leaving group for nucleophilic substitution reactions with groups such as amines, thiols, and hydroxyls.[2][3]

  • PEG4 Spacer : A hydrophilic polyethylene glycol (PEG) chain with four repeating ethylene oxide units. This spacer enhances the solubility of the entire molecule in aqueous media, increases the stability of the final conjugate, and provides a flexible bridge between the conjugated molecules, which can help reduce steric hindrance.[1][4]

  • Carboxylic Acid (-COOH) Group : A terminal functional group that provides the second, distinct reactive site on the linker. This guide will focus on the in-depth function and application of this critical group.

The unique dual reactivity of this compound allows for a controlled, stepwise conjugation strategy. This minimizes the formation of undesirable side products, making it an invaluable reagent in the development of complex biomolecular structures like antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for diagnostics and biomaterials.

Figure 1: Structural components of the this compound heterobifunctional linker.

Core Function of the Carboxylic Acid Group: Covalent Conjugation

The primary function of the terminal carboxylic acid group in this compound is to serve as a reactive handle for forming stable, covalent bonds with other molecules, most notably those containing primary amines. Carboxylic acids are abundant in biomolecules, such as the C-terminus of proteins and the side chains of aspartic and glutamic acid residues, making them a key target for bioconjugation.

However, the direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions and requires chemical "activation" to proceed.

The most common and robust method for activating the carboxylic acid group is through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This widely used two-step process proceeds as follows:

  • Activation : EDC reacts with the carboxylic acid group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.

  • Stabilization and Conjugation : This unstable intermediate can directly react with a primary amine to form an amide bond. However, to improve efficiency and combat the intermediate's hydrolysis in aqueous solutions, NHS is added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This amine-reactive ester can then efficiently couple with a primary amine-containing molecule (e.g., a lysine residue on a protein) at physiologic pH to form a highly stable amide bond.

The instability of the O-acylisourea intermediate in water is a significant challenge, as hydrolysis regenerates the original carboxylic acid. The addition of NHS mitigates this by converting it to the more stable NHS ester, thereby increasing the overall yield of the desired conjugate.

EDC_NHS_Coupling CarboxylicAcid Tos-PEG4-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC NHSEster Tos-PEG4-NHS Ester (Amine-Reactive, Stable) Intermediate->NHSEster + NHS Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis H2O NHS NHS AmideBond Stable Amide Bond (Final Conjugate) NHSEster->AmideBond + Amine PrimaryAmine Molecule-NH2 (e.g., Protein)

Figure 2: Reaction workflow for EDC/NHS-mediated activation and amidation of a carboxylic acid.

Beyond its role in conjugation, the carboxylic acid group influences the molecule's overall properties. At physiological pH, the group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge can:

  • Enhance Water Solubility : Complements the hydrophilicity of the PEG spacer.

  • Impact Pharmacokinetics : The charge can alter how the molecule and its subsequent conjugate interact with biological membranes and proteins. In some cases, a charged group must be masked as a neutral ester to facilitate passage across cell membranes.

Quantitative Data on Conjugation Chemistry

The efficiency of amide bond formation is dependent on several factors, including pH, temperature, and reactant concentrations. While specific kinetic data for this compound is proprietary to manufacturers, representative data for common bioconjugation reactions highlight the robustness of the EDC/NHS method.

ParameterCondition / ValueSignificanceReference
Reaction pH Activation (Step 1): pH 4.5-6.0Conjugation (Step 2): pH 7.0-8.5Optimal pH maximizes the stability of intermediates and the reactivity of the target amine.
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can increase the stability of reactive esters for overnight reactions.
EDC/NHS Molar Ratio 1:1 to 5:2 (EDC:NHS)Optimal ratios are crucial to balance activation efficiency against side reactions.
Typical Efficiency >70% (Amide Formation)EDC/NHS coupling is highly efficient, though optimization is often required.
Alternative Activator DMTMMCan offer higher yields and greater stability against hydrolysis in protic solvents compared to EDC.

Experimental Protocol: General Procedure for EDC/NHS Coupling

This protocol provides a general methodology for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein in PBS)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution (e.g., hydroxylamine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use. EDC and its active esters are moisture-sensitive.

    • Dissolve the amine-containing molecule in the Coupling Buffer (PBS).

  • Activation of Carboxylic Acid :

    • In a microcentrifuge tube, add the desired amount of this compound to an appropriate volume of Activation Buffer.

    • Add a molar excess of the EDC solution (e.g., 2-fold molar excess relative to the PEG linker).

    • Immediately add a molar excess of the NHS solution (e.g., 2-fold molar excess relative to the PEG linker).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to Primary Amine :

    • Add the activated Tos-PEG4-NHS ester solution from Step 2 to the solution of the amine-containing molecule.

    • The optimal molar ratio of linker to the target molecule may require optimization, but a 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction :

    • (Optional but recommended) Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters.

  • Purification :

    • Remove excess, unreacted linker and byproducts (e.g., urea byproduct) using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization :

    • Confirm the successful conjugation and purity of the final product using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification & Analysis Prep_Linker Dissolve this compound (in DMF/DMSO) Activation Mix Linker + EDC + NHS Incubate 15-30 min @ RT Prep_Linker->Activation Prep_EDC_NHS Prepare fresh EDC/NHS (in Activation Buffer) Prep_EDC_NHS->Activation Prep_Protein Prepare Amine Molecule (in Coupling Buffer) Conjugation Add activated linker to Amine Incubate 2h @ RT or O/N @ 4°C Prep_Protein->Conjugation Activation->Conjugation Quench Quench Reaction (Hydroxylamine) Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Characterize Product (e.g., Mass Spec) Purify->Analyze

Figure 3: A generalized experimental workflow for conjugating this compound.

References

The Hydrophilic Advantage: A Technical Guide to PEG4 Spacers in Bioconjugate Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the hydrophilic properties of the tetra-ethylene glycol (PEG4) spacer, a commonly utilized linker component. We will delve into its impact on the physicochemical and pharmacokinetic properties of bioconjugates, present quantitative data, detail relevant experimental protocols, and visualize key concepts to provide a comprehensive resource for researchers in the field.

The inclusion of a PEG4 spacer in a linker is a strategic design choice to enhance the overall hydrophilicity of the resulting bioconjugate.[1] Many potent therapeutic payloads are inherently hydrophobic, which can lead to challenges such as poor aqueous solubility, aggregation, and rapid clearance from circulation.[2] The ethylene oxide units of the PEG4 spacer form hydrogen bonds with water molecules, creating a hydration shell that can effectively mask the hydrophobicity of the payload.[1][3] This "stealth" effect imparts a range of beneficial properties to the bioconjugate, ultimately improving its therapeutic index.

The Core Function of the PEG4 Spacer: Imparting Hydrophilicity

The primary role of the PEG4 spacer is to increase the water solubility and overall hydrophilic character of the bioconjugate. This seemingly simple function has a cascade of positive effects on the molecule's behavior both in vitro and in vivo.

Key Advantages of PEG4 Spacer Hydrophilicity:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG4 spacer significantly improves the aqueous solubility of the entire conjugate.[4] This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation, a common challenge that can compromise manufacturing, stability, and safety.

  • Improved Pharmacokinetics: By increasing the hydrophilicity of the bioconjugate, the PEG4 spacer reduces non-specific interactions with plasma proteins and cell membranes. This leads to a longer circulation half-life and reduced plasma clearance, allowing for greater drug exposure at the target site.

  • Increased Stability: The flexible and hydrophilic PEG4 chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the linker and the payload from degradation and increasing the stability of the conjugate in biological fluids.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, the hydrophilicity imparted by PEG spacers can help to overcome the aggregation issues associated with high DARs, potentially allowing for the attachment of more payload molecules per antibody and enhancing potency.

Quantitative Data on the Hydrophilic Properties of PEG Spacers

Quantifying the hydrophilicity of a molecule is essential for understanding its likely behavior in a biological system. The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key parameter, with lower values indicating greater hydrophilicity.

Table 1: Impact of Mini-PEG Spacer Length on Hydrophilicity (LogD)

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer LengthLogD at pH 7.4
68Ga-NOTA-PEG2-RM26PEG2-2.27 ± 0.07
68Ga-NOTA-PEG3-RM26PEG3-2.45 ± 0.04
68Ga-NOTA-PEG4-RM26PEG4-2.48 ± 0.05
68Ga-NOTA-PEG6-RM26PEG6-2.50 ± 0.09

Data from a study on a 68Ga-labeled bombesin antagonist analog.

The data in Table 1 clearly demonstrates that even with short PEG chains, there is a trend of increasing hydrophilicity (decreasing LogD) with increasing PEG length. A significant increase in hydrophilicity is observed when moving from a PEG2 to a PEG3 spacer.

Table 2: Impact of PEGylation on Physicochemical and Pharmacokinetic Properties

PropertyEffect of PEG Spacer InclusionRationale
Water Solubility IncreasedThe ethylene oxide units of PEG form hydrogen bonds with water.
Aggregation DecreasedThe hydrophilic PEG chain provides a hydration layer, preventing intermolecular hydrophobic interactions.
Hydrophobicity (HIC Retention Time) DecreasedIncreased hydrophilicity leads to weaker interaction with the hydrophobic stationary phase in HIC.
Plasma Clearance DecreasedReduced non-specific binding and opsonization.
Circulation Half-life (t1/2) IncreasedSlower clearance from the bloodstream.

Experimental Protocols

The characterization of the hydrophilic properties of bioconjugates containing PEG4 spacers is crucial for quality control and to predict in vivo performance. The following are generalized protocols for key experiments.

Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment

Objective: To assess the relative hydrophobicity of a bioconjugate. A shorter retention time on a HIC column indicates a more hydrophilic molecule.

Materials:

  • HIC column (e.g., Butyl-NPR, Phenyl-5PW)

  • High-performance liquid chromatography (HPLC) system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing an organic modifier like isopropanol.

  • Bioconjugate sample

Methodology:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the bioconjugate sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Determine the retention time of the main peak. Compare the retention times of different bioconjugates to rank their relative hydrophobicity.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in a bioconjugate sample.

Materials:

  • SEC column (e.g., with a pore size of ~300 Å for monoclonal antibodies)

  • HPLC or UHPLC system

  • Mobile Phase: An aqueous buffer compatible with the bioconjugate (e.g., phosphate-buffered saline, pH 7.4). For more hydrophobic ADCs, the mobile phase may require the addition of an organic modifier like isopropanol to prevent non-specific interactions.

  • Bioconjugate sample

Methodology:

  • Column Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate until a stable baseline is obtained.

  • Sample Injection: Inject a precise volume of the bioconjugate sample.

  • Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight aggregates. Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizing the Role of the PEG4 Spacer

The following diagrams, created using the DOT language for Graphviz, illustrate the structural and functional context of the PEG4 spacer in modern biotherapeutics.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated Target Protein POI->Ub_POI Ubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 Linker PEG4 Spacer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Mechanism of a PROTAC with a PEG4 spacer.

Structure of an Antibody-Drug Conjugate with a PEG4 linker.

Bioconjugation_Workflow cluster_synthesis Synthesis and Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization cluster_final Final Product start Synthesize Targeting Moiety (e.g., Antibody) payload Synthesize Payload (e.g., Cytotoxic Drug) conjugate React Targeting Moiety, Linker, and Payload start->conjugate linker Synthesize PEG4-containing Linker with Reactive Groups payload->conjugate linker->conjugate purify Purify Bioconjugate (e.g., SEC, HIC) conjugate->purify characterize Characterize Final Product (e.g., DAR, Aggregation) purify->characterize final_product Purified and Characterized Bioconjugate characterize->final_product

General workflow for bioconjugation using a PEG4 linker.

Conclusion

The hydrophilic properties of the PEG4 spacer play a pivotal role in optimizing the performance of bioconjugates such as ADCs and PROTACs. By enhancing aqueous solubility, reducing aggregation, and improving pharmacokinetic profiles, the inclusion of a PEG4 spacer addresses several key challenges in drug development. The quantitative data, though nuanced, consistently supports the trend of increased hydrophilicity with the incorporation of even short PEG chains. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and characterization of these important molecules. As the field of targeted therapeutics continues to advance, the rational design of linkers, with a clear understanding of the contribution of components like the PEG4 spacer, will remain a cornerstone of developing safer and more effective medicines.

References

A Technical Guide to Tos-PEG4-acid in PEGylation: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of Tos-PEG4-acid, a heterobifunctional linker, in the field of PEGylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation for the enhancement of therapeutic molecules, including proteins, peptides, and small molecule drugs.

Core Principles of this compound in PEGylation

This compound is a versatile chemical tool used in bioconjugation. It features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the conjugated molecule. The key to its utility lies in its two distinct terminal functional groups: a tosyl group (Tos) and a carboxylic acid (-COOH).[1][2] This heterobifunctional nature allows for a two-step, controlled conjugation strategy.[2]

  • The Tosyl Group: The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[3] This end of the molecule readily reacts with nucleophiles such as the primary amines found on the N-terminus of proteins or the side chains of lysine residues, as well as with the sulfhydryl (thiol) groups of cysteine residues.[3]

  • The Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., EDC in the presence of NHS). This activated ester then efficiently reacts with primary amine groups on a target molecule to form a stable amide bond.

The hydrophilic PEG4 spacer offers several advantages in drug delivery and bioconjugation. It can increase the solubility and stability of the conjugated molecule, reduce immunogenicity, and prolong its circulation half-life by increasing its hydrodynamic volume.

Quantitative Data on PEGylation Reactions

The efficiency of PEGylation reactions is influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes typical quantitative data for PEGylation reactions, providing a baseline for experimental design.

ParameterValue/RangeNotes
Carboxylic Acid Activation (EDC/NHS)
Molar Ratio (PEG-acid:EDC:NHS)1:1.5:1.5 to 1:5:5A slight excess of EDC and NHS is typically used to ensure efficient activation.
Activation Time15 - 30 minutesAt room temperature.
pH for Activation4.5 - 6.0MES buffer is a common choice.
Amine Coupling (to activated NHS ester)
Molar Ratio (Activated PEG:Protein)5:1 to 20:1The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation.
Reaction Time2 - 4 hours at RT or overnight at 4°CLonger reaction times may be required at lower temperatures.
pH for Coupling7.2 - 8.0PBS or borate buffers are suitable. Buffers containing primary amines (e.g., Tris) should be avoided.
Tosyl Group Reaction with Nucleophiles
Reaction with Primary AminespH > 8To ensure the amine is deprotonated and nucleophilic.
Reaction with ThiolspH 7 - 8To balance thiol reactivity and minimize side reactions.
Purification Yield 50 - 80%Highly dependent on the protein and the purification method (e.g., SEC, IEX).
Degree of PEGylation 1 - 5 PEG chains/proteinCan be controlled by adjusting the molar ratio of the PEG linker. Characterized by SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Experimental Protocols

Activation of the Carboxylic Acid Group of this compound

This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation Reaction:

    • In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add the EDC stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.

    • Immediately add the NHS stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.

    • Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes. The activated Tos-PEG4-NHS ester is now ready for conjugation. It is recommended to use the activated linker immediately.

Conjugation of Activated this compound to a Protein

This protocol details the reaction of the activated Tos-PEG4-NHS ester with primary amines on a protein.

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Conjugation Buffer (PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

Reaction of the Tosyl Group with a Thiol-Containing Molecule

This protocol outlines the reaction of the tosyl group of a PEG linker with a sulfhydryl group on a molecule, such as a cysteine residue in a protein.

Materials:

  • Tos-PEGylated molecule (from section 3.2)

  • Thiol-containing molecule (e.g., peptide with a cysteine)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Preparation of Thiolated Molecule:

    • If the thiol group is in a disulfide bond, it may need to be reduced. Dissolve the molecule in the Reaction Buffer and add a 5-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction:

    • Dissolve the Tos-PEGylated molecule in the Reaction Buffer.

    • Add the thiol-containing molecule to the Tos-PEGylated molecule solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove unreacted components.

Visualizations: Diagrams of Key Processes

Reaction Mechanisms

Reaction_Mechanisms cluster_amine Reaction with Primary Amine (Tosyl End) cluster_thiol Reaction with Thiol (Tosyl End) cluster_acid Reaction with Primary Amine (Acid End) TosPEG R-PEG-OTs ProductAmine R-PEG-NH-R' TosPEG->ProductAmine Nucleophilic Substitution Amine R'-NH2 Amine->ProductAmine TosH TsOH TosPEG2 R-PEG-OTs ProductThiol R-PEG-S-R' TosPEG2->ProductThiol Nucleophilic Substitution Thiol R'-SH Thiol->ProductThiol TosH2 TsOH AcidPEG R-PEG-COOH ActivatedPEG R-PEG-CO-NHS AcidPEG->ActivatedPEG Activation EDC_NHS EDC, NHS EDC_NHS->ActivatedPEG ProductAmide R-PEG-CO-NH-R'' ActivatedPEG->ProductAmide Amide Bond Formation Amine2 R''-NH2 Amine2->ProductAmide NHS_H NHS

Caption: Reaction mechanisms of this compound with amine and thiol nucleophiles.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Molecule 1 (e.g., Protein) cluster_step3 Step 3: Conjugation to Molecule 2 (e.g., Thiol-Peptide) A1 Prepare this compound and EDC/NHS solutions A2 Mix in Activation Buffer (pH 4.5-6.0) A1->A2 A3 Incubate for 15-30 min at RT A2->A3 B2 Add activated Tos-PEG4-NHS ester A3->B2 B1 Prepare Protein in Conjugation Buffer (pH 7.2-7.5) B1->B2 B3 Incubate for 2-4h at RT or overnight at 4°C B2->B3 B4 Quench reaction B3->B4 B5 Purify Tos-PEG-Protein (e.g., SEC) B4->B5 C2 Add Tos-PEG-Protein B5->C2 C1 Prepare Thiol-Peptide (reduce if necessary) C1->C2 C3 Incubate for 2-4h at RT or overnight at 4°C C2->C3 C4 Purify Final Conjugate (e.g., SEC or IEX) C3->C4

Caption: A typical experimental workflow for two-step bioconjugation using this compound.

Signaling Pathway Modulation

Signaling_Pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_modulation Modulatory Signaling Pathways PROTAC PROTAC (containing this compound linker) TernaryComplex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome PARG PARG Pathway PARG->Ubiquitination inhibits PERK PERK Pathway PERK->Ubiquitination inhibits HSP90 HSP90 Pathway HSP90->Target stabilizes Inhibitors Pathway Inhibitors (e.g., PDD17273, GSK2606414) Inhibitors->PARG inhibit Inhibitors->PERK inhibit Inhibitors->HSP90 inhibit

Caption: Modulation of PROTAC-mediated protein degradation by intrinsic signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Use of Tos-PEG4-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a versatile scaffold for systematic variation of linker length. Tos-PEG4-acid is a bifunctional PEG-based linker that offers a straightforward strategy for the sequential and directional assembly of PROTACs. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a carboxylic acid, which can be readily coupled to an amine-containing moiety via amide bond formation.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, one of the ligands (either the POI-binding ligand or the E3 ligase ligand) containing a nucleophilic group (e.g., an amine) displaces the tosyl group of the linker. In the second step, the remaining carboxylic acid on the linker is coupled with an amine on the second ligand.

Step 1: Nucleophilic Substitution of the Tosyl Group

This step involves the reaction of an amine-containing ligand with this compound to form a ligand-linker conjugate. The tosyl group serves as an excellent leaving group for this SN2 reaction.

Materials:

  • Amine-containing ligand (E3 ligase or POI ligand)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon atmosphere

  • Reaction vessel and stirring apparatus

  • LC-MS for reaction monitoring

  • Ethyl acetate and water for workup

  • Preparative HPLC for purification

Protocol:

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired ligand-linker conjugate.

Step 2: Amide Coupling of the Carboxylic Acid

This final step forms the complete PROTAC molecule through an amide bond formation between the carboxylic acid of the ligand-linker conjugate and an amine on the second ligand.

Materials:

  • Ligand-linker conjugate from Step 1 (with a terminal carboxylic acid)

  • Amine-containing ligand (the remaining ligand)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Reaction vessel and stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Protocol:

  • Dissolve the ligand-linker conjugate (1.0 eq), the second amine-containing ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and NMR spectroscopy.

PROTAC Synthesis Workflow

The overall workflow for the synthesis of a PROTAC using this compound is a sequential process involving the conjugation of the two ligands to the bifunctional linker.

PROTAC_workflow cluster_0 Starting Materials cluster_1 Step 1: Nucleophilic Substitution cluster_2 Step 2: Amide Coupling cluster_3 Analysis Ligand1 Amine-containing Ligand 1 (E3 or POI) Reaction1 Reaction with DIPEA in DMF at 60°C Ligand1->Reaction1 Tos_PEG_Acid This compound Tos_PEG_Acid->Reaction1 Ligand2 Amine-containing Ligand 2 (POI or E3) Reaction2 Reaction with HATU and DIPEA in DMF at RT Ligand2->Reaction2 Intermediate Ligand 1-PEG4-acid Intermediate Reaction1->Intermediate Intermediate->Reaction2 Purification Purification (Preparative HPLC) Reaction2->Purification Final_PROTAC Final PROTAC Molecule Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Purification->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the two-step synthesis of a PROTAC using a this compound linker. Yields can vary depending on the specific ligands used.

Reaction Step Reactants (Equivalents) Reagents (Equivalents) Solvent Temperature Time (h) Typical Yield (%)
1. Nucleophilic Substitution Amine-Ligand 1 (1.0), this compound (1.1)DIPEA (3.0)DMF60°C12-1660-80
2. Amide Coupling Ligand 1-PEG4-acid (1.0), Amine-Ligand 2 (1.0)HATU (1.2), DIPEA (3.0)DMFRoom Temp.12-1650-70

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. The distinct reactivity of the tosyl and carboxylic acid functional groups allows for a controlled, sequential attachment of the POI-binding and E3 ligase-recruiting ligands. The provided protocols offer a general framework for the synthesis, which can be further optimized based on the specific properties of the ligands being used. Proper monitoring of the reactions by LC-MS and purification of the intermediates and final product by HPLC are crucial for obtaining high-purity PROTACs for biological evaluation.

Application Notes and Protocols for the Conjugation of Tos-PEG4-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-acid is a heterobifunctional linker that incorporates a p-toluenesulfonyl (tosyl) group and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and chemoselective conjugation of two different molecules. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage with nucleophiles such as amines and thiols.[1][2][3]

The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize non-specific binding.[4][5] These properties make this compound a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted therapies, and functionalized nanoparticles.

This document provides detailed protocols for the conjugation of this compound to a primary amine-containing molecule, addressing the chemoselective reactivity of its functional groups.

Principle of the Reaction

The conjugation of this compound to a primary amine can be achieved through two distinct, orthogonal reactions, allowing for a controlled, stepwise approach.

  • Amine Acylation via Activated Carboxylic Acid: The carboxylic acid terminus can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.

  • Amine Alkylation via Tosyl Group Displacement: The tosyl group serves as a good leaving group in a nucleophilic substitution reaction with a primary amine. This reaction typically proceeds under slightly more basic conditions (pH 8.0-9.5) and may require elevated temperatures to achieve a reasonable reaction rate.

The differential reactivity of the two ends of the this compound linker under specific pH and temperature conditions allows for a chemoselective, stepwise conjugation strategy.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC16H24O8S
Molecular Weight376.4 g/mol
PurityTypically ≥95%
AppearanceLiquid
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated

Table 2: Reaction Parameters for Carboxylic Acid Activation and Amine Coupling

ParameterRecommended Range/ValueReference(s)
Activation Step (EDC/NHS)
pH4.5 - 6.0
Molar Ratio (Acid:EDC:NHS)1 : 1.2 : 1.2 to 1 : 2 : 2
Reaction Time15 - 30 minutes
TemperatureRoom Temperature
Conjugation Step (NHS-ester to Amine)
pH7.2 - 8.5
Molar Excess of Linker5 to 20-fold over the amine-containing molecule
Reaction Time1 - 2 hours at RT, or overnight at 4°C
TemperatureRoom Temperature or 4°C
Quenching Reagent50-100 mM Tris, Glycine, or Hydroxylamine

Table 3: Reaction Parameters for Tosyl Group Displacement by a Primary Amine

ParameterRecommended Range/ValueReference(s)
pH8.0 - 9.5
TemperatureRoom Temperature to 50°C
Reaction TimeSeveral hours to overnight
SolventAqueous buffer, Ethanol

Experimental Protocols

Protocol 1: Stepwise Conjugation - Carboxylic Acid Reaction First

This protocol describes the conjugation of the carboxylic acid end of this compound to a primary amine on a biomolecule (e.g., a protein), leaving the tosyl group available for a subsequent reaction.

Diagram of the Experimental Workflow:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Conjugation to Primary Amine cluster_2 Step 3: Purification A Dissolve this compound in Activation Buffer (pH 5.5) B Add EDC and NHS A->B C Incubate for 15-30 min at RT B->C D Add activated linker to Amine-Molecule in Reaction Buffer (pH 7.5) C->D E Incubate for 1-2 hours at RT D->E F Quench reaction E->F G Purify conjugate using Size Exclusion Chromatography F->G

Caption: Workflow for the conjugation of this compound to a primary amine via the carboxylic acid group.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and other reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to the Primary Amine:

    • Immediately add the activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule in the Reaction Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for optimal reaction with the primary amine.

    • The molar excess of the linker to the amine-containing molecule should be optimized, but a 10- to 20-fold molar excess is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Stepwise Conjugation - Tosyl Group Reaction First

This protocol describes the conjugation of the tosyl end of this compound to a primary amine, leaving the carboxylic acid group available for subsequent activation and reaction.

Diagram of the Experimental Workflow:

G cluster_0 Step 1: Conjugation to Primary Amine cluster_1 Step 2: Purification A Dissolve this compound and Amine-Molecule in Reaction Buffer (pH 8.5-9.5) B Incubate at RT to 50°C for several hours A->B C Purify conjugate using Size Exclusion or Ion-Exchange Chromatography B->C

Caption: Workflow for the conjugation of this compound to a primary amine via the tosyl group.

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer: 100 mM carbonate-bicarbonate buffer, pH 8.5-9.5

  • Purification columns (e.g., SEC or IEX)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing molecule in the Reaction Buffer.

    • Add this compound to the solution. The molar ratio of this compound to the amine-containing molecule should be optimized based on the desired degree of labeling.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 37-50°C) for several hours to overnight with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification of the Conjugate:

    • Purify the conjugate to remove unreacted this compound and the amine-containing molecule. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be effective methods.

Signaling Pathways and Biological Applications

The application of molecules conjugated with this compound is broad and depends on the nature of the conjugated biomolecules. PEGylation, in general, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a therapeutic protein or peptide, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This can lead to reduced dosing frequency and improved patient compliance.

  • Reduced Immunogenicity: The PEG chain can "mask" antigenic epitopes on a protein's surface, reducing its recognition by the immune system and decreasing the likelihood of an immunogenic response.

  • Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in vivo.

  • Targeted Drug Delivery: In the context of ADCs, the PEG linker connects a targeting antibody to a cytotoxic drug. The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The principles of targeted drug delivery can be applied to various signaling pathways involved in cancer, such as those regulating cell proliferation, survival, and angiogenesis.

Diagram of a General Targeted Drug Delivery Mechanism:

G cluster_0 Targeted Drug Delivery A Antibody-Drug Conjugate (ADC) in circulation B ADC binds to target antigen on cancer cell A->B C Internalization of ADC-antigen complex B->C D Release of cytotoxic drug inside the cell C->D E Induction of Apoptosis D->E

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

The specific signaling pathway affected will be determined by the therapeutic agent being delivered. For example, if the payload is a microtubule inhibitor, it will disrupt the cell cycle signaling pathway. If it is a DNA-damaging agent, it will activate DNA damage response pathways.

Conclusion

This compound is a versatile heterobifunctional linker that offers a controlled and stepwise approach to bioconjugation. By carefully selecting the reaction conditions, researchers can selectively utilize either the carboxylic acid or the tosyl group to conjugate with primary amines, enabling the synthesis of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided herein offer a starting point for the successful implementation of this compound in your experimental workflows. Optimization of the reaction parameters for each specific application is recommended to achieve the desired conjugation efficiency and product purity.

References

Application Notes and Protocols for the Activation of Tos-PEG4-acid with EDC and NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient bioconjugation techniques are fundamental to the advancement of drug delivery, diagnostics, and various biotechnological applications. A widely employed method for covalently linking molecules is the activation of carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This process forms a semi-stable NHS ester that readily reacts with primary amines on target biomolecules, such as proteins, peptides, or antibodies, to create a stable amide bond.[1][2]

This document provides a detailed protocol for the activation of Tos-PEG4-acid, a heterobifunctional linker containing a terminal carboxylic acid and a tosyl group. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance during conjugation.[2] The tosyl group is an excellent leaving group, making it amenable to nucleophilic substitution reactions with moieties like thiols, which offers the potential for subsequent or orthogonal conjugation strategies.[3][4] This application note will focus on the activation of the carboxylic acid moiety of this compound with EDC and NHS to form an amine-reactive NHS ester.

The activation process is a two-step reaction. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS captures this reactive intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester can then be isolated or reacted in situ with a primary amine-containing molecule to form a stable amide linkage.

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS proceeds through a two-step mechanism:

  • Formation of the O-acylisourea intermediate: The carbodiimide group of EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of the NHS ester: The N-hydroxysuccinimide reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, with the release of an isourea by-product.

The resulting Tos-PEG4-NHS ester is then ready to react with a primary amine.

Reaction_Mechanism cluster_activation Activation cluster_conjugation Conjugation TosPEG_COOH Tos-PEG4-COOH O_acylisourea O-acylisourea intermediate TosPEG_COOH->O_acylisourea + EDC EDC EDC NHS NHS Isourea_byproduct Isourea by-product O_acylisourea->Isourea_byproduct - H+ TosPEG_NHS Tos-PEG4-NHS ester O_acylisourea->TosPEG_NHS + NHS Conjugated_Product Tos-PEG4-NH-R (Conjugated Product) TosPEG_NHS->Conjugated_Product + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule)

Activation of this compound with EDC and NHS.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation

  • Phosphate-buffered saline (PBS) for conjugation reactions

  • Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Activation of this compound in an Organic Solvent

This protocol is suitable for creating a stock solution of the activated Tos-PEG4-NHS ester for subsequent use.

StepProcedure
1Reagent Preparation
Equilibrate EDC-HCl and NHS to room temperature before opening to prevent moisture condensation.
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
2Activation
Add NHS (1.2 equivalents) to the this compound solution and mix until dissolved.
Add EDC-HCl (1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
3Purification (Optional)
The EDC byproduct is water-soluble, which simplifies purification. If necessary, the activated ester can be purified by chromatography.
4Storage
The purified Tos-PEG4-NHS ester can be stored under desiccated conditions at -20°C for future use.
Protocol 2: Activation of this compound in an Aqueous Buffer (for in-situ conjugation)

This protocol is designed for the activation of this compound and immediate conjugation to an amine-containing biomolecule in a two-step process.

StepProcedure
1Buffer Preparation
Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0. The activation reaction is most efficient at a slightly acidic pH.
2Activation
Dissolve this compound in the MES buffer.
Add EDC-HCl and NHS (or Sulfo-NHS for improved water solubility) to the solution. A molar excess (1.5-5 fold) of EDC and NHS over the carboxylic acid is recommended.
Incubate the reaction for 15 minutes at room temperature.
3Conjugation
Immediately proceed to the conjugation step (Protocol 3) as the NHS ester has a limited half-life in aqueous solution.
Protocol 3: Conjugation of Activated Tos-PEG4-NHS Ester to an Amine-Containing Molecule
StepProcedure
1pH Adjustment
The reaction of the NHS-activated molecule with primary amines is most efficient at a physiological to slightly alkaline pH (pH 7.2-8.5). Adjust the pH of the activated this compound solution by adding a non-amine containing buffer such as PBS.
2Conjugation
Add the amine-containing molecule (e.g., protein, peptide) to the activated Tos-PEG4-NHS ester solution. The molar ratio of the NHS ester to the amine-containing molecule may need to be optimized for the specific application.
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
3Quenching
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM, or hydroxylamine to a final concentration of 10 mM. This will hydrolyze any unreacted NHS esters.
4Purification
Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Quantitative Data Summary

ParameterOrganic Solvent ProtocolAqueous Buffer ProtocolConjugation Protocol
Solvent/Buffer Anhydrous DMF or DCM0.1 M MES, pH 4.7-6.0PBS, pH 7.2-8.5
Molar Ratios This compound:EDC:NHS = 1:1.2:1.2This compound:EDC:NHS = 1:1.5-5:1.5-5-
Reaction Time 1-4 hours15 minutes2 hours to overnight
Temperature Room TemperatureRoom TemperatureRoom Temperature or 4°C
Quenching Agent --10 mM Hydroxylamine or 20-50 mM Tris/Glycine

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, EDC, NHS) start->reagent_prep activation Activation of this compound (Formation of NHS ester) reagent_prep->activation conjugation Conjugation to Amine-containing Molecule activation->conjugation quenching Quenching of Unreacted NHS Esters conjugation->quenching purification Purification of Conjugated Product quenching->purification analysis Analysis and Characterization purification->analysis end End analysis->end

General workflow for the activation and conjugation of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS esterEnsure the pH of the activation step is between 4.7-6.0. Proceed to the conjugation step immediately after activation.
Inactive reagentsUse fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination.
Presence of primary amines in buffersUse non-amine containing buffers such as MES and PBS for the activation and conjugation steps.
Precipitation during reaction Poor solubility of reactants or productsEnsure all reactants are fully dissolved. For aqueous reactions, consider using Sulfo-NHS for improved water solubility.
Non-specific binding Insufficient quenchingEnsure the quenching step is performed effectively to deactivate all remaining NHS esters.

Conclusion

The activation of this compound with EDC and NHS is a robust and versatile method for the bioconjugation of amine-containing molecules. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can achieve efficient and specific conjugation for a wide range of applications in drug development and life sciences research. The presence of the terminal tosyl group on the PEG linker also provides an additional functional handle for orthogonal conjugation strategies, further enhancing the utility of this valuable crosslinking reagent.

References

Application Notes and Protocols: Nucleophilic Substitution of Tosylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions, making tosylates versatile intermediates in organic synthesis. Derived from the corresponding alcohol, the tosylate group enhances the substrate's reactivity towards a wide range of nucleophiles. This is because the tosylate anion (TsO⁻) is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), rendering it a very stable and weak base.[1][2] Consequently, it readily departs during nucleophilic attack. The conversion of an alcohol to a tosylate transforms a poor leaving group (hydroxide, OH⁻) into an excellent one, often surpassing the leaving group ability of halides.[3][4][5] This methodology is particularly advantageous as the tosylation of an alcohol proceeds with retention of stereochemistry at the carbon center, allowing for stereospecific subsequent substitutions.

These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic substitution of tosylates, including detailed experimental protocols and data presented for easy comparison.

General Mechanism and Workflow

The overall process involves two main stages: the formation of the tosylate from an alcohol and the subsequent nucleophilic substitution. Primary and secondary tosylates typically undergo substitution via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry. Tertiary tosylates may react via an Sₙ1 mechanism, proceeding through a carbocation intermediate.

SN2_Mechanism cluster_0 Step 1: Tosylation of Alcohol (Retention of Stereochemistry) cluster_1 Step 2: Nucleophilic Substitution (Inversion of Stereochemistry for Sₙ2) Alcohol R-OH Tosyl_Ester R-OTs Alcohol->Tosyl_Ester TsCl, Base TsCl TsCl TsCl->Tosyl_Ester Base Pyridine or Et3N Base->Tosyl_Ester HCl Base·HCl Tosyl_Ester_2 R-OTs Tosyl_Ester->Tosyl_Ester_2 Intermediate Product R-Nu Tosyl_Ester_2->Product Nucleophile (Nu⁻) Nucleophile Nu⁻ Nucleophile->Product Leaving_Group TsO⁻

Caption: General reaction scheme for the tosylation of an alcohol followed by nucleophilic substitution.

Reaction Conditions for Nucleophilic Substitution

The choice of solvent, temperature, and reaction time is crucial for achieving high yields and minimizing side reactions, such as elimination (E2). The following tables summarize typical reaction conditions for the substitution of tosylates with various common nucleophiles.

Table 1: Sₙ2 Reaction Conditions with Various Nucleophiles
Nucleophile (Source)Product TypeSubstrateSolventTemperature (°C)Reaction TimeTypical Yield (%)
I⁻ (NaI)Alkyl IodidePrimary/Secondary TosylateAcetoneRoom Temp - Reflux1 - 12 h80 - 95
Br⁻ (LiBr, NaBr)Alkyl BromidePrimary/Secondary TosylateAcetone, DMFRoom Temp - 802 - 24 h75 - 90
Cl⁻ (LiCl, NaCl)Alkyl ChloridePrimary/Secondary TosylateDMF, DMSO50 - 10012 - 48 h60 - 85
N₃⁻ (NaN₃)Alkyl AzidePrimary/Secondary TosylateDMF, DMSO, aq. Ethanol50 - 1002 - 24 h85 - 98
CN⁻ (NaCN, KCN)NitrilePrimary/Secondary TosylateDMSO, DMF60 - 1204 - 24 h70 - 90
RO⁻ (NaOR, KOR)EtherPrimary TosylateROH (Alcohol), THF, DMFRoom Temp - Reflux1 - 16 h70 - 95
RS⁻ (NaSR, KSR)ThioetherPrimary/Secondary TosylateEthanol, DMFRoom Temp - 601 - 6 h85 - 98
R₂NH (Amine)AminePrimary/Secondary TosylateAcetonitrile, THF, DMFRoom Temp - 8012 - 48 h50 - 80
RCOO⁻ (RCOONa)EsterPrimary/Secondary TosylateDMF, DMSO80 - 1206 - 24 h75 - 90

Note: DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, THF = Tetrahydrofuran. Reaction conditions are general and may require optimization based on the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate.

Tosylation_Workflow start Start: Dry Glassware under N₂ dissolve Dissolve alcohol (1.0 eq) in anhydrous DCM or Pyridine start->dissolve cool Cool solution to 0 °C (ice-water bath) dissolve->cool add_tscl Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise cool->add_tscl stir Stir at 0 °C for 2-4 h, then allow to warm to RT add_tscl->stir monitor Monitor reaction by TLC stir->monitor workup Quench with cold water, separate layers monitor->workup wash Wash organic layer with: 1. Dilute HCl 2. Saturated NaHCO₃ 3. Brine workup->wash dry Dry over anhydrous Na₂SO₄ or MgSO₄ wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End: Isolated Tosylate purify->end

Caption: Standard experimental workflow for the tosylation of an alcohol.

Methodology:

  • Preparation: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the primary alcohol (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM), or use pyridine as both the base and solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: If using DCM, add pyridine or triethylamine (1.5 equivalents). Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. A general procedure involves adding 4-dimethylaminopyridine (DMAP, 0.6 eq.) as a catalyst, followed by TsCl (1.2 eq.) and triethylamine (1.0 eq.).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Pour the reaction mixture into cold water and separate the organic layer. If pyridine was used as the solvent, extract with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic layer successively with cold dilute HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude tosylate can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel.

Protocol 2: General Procedure for Sₙ2 Substitution of a Tosylate with Sodium Azide

This protocol details the synthesis of an alkyl azide from a primary tosylate.

Methodology:

  • Preparation: In a round-bottomed flask, dissolve the alkyl tosylate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5-3.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction of tosylates with alkali azides can also be efficiently promoted by microwave irradiation in aqueous media.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting tosylate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic extracts with water and brine to remove residual DMF/DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive and should be handled with care, avoiding distillation if possible.

  • Purification: If necessary, the product can be purified by column chromatography.

Key Considerations and Troubleshooting

  • Substrate: Primary and secondary tosylates are ideal for Sₙ2 reactions. Tertiary tosylates are more prone to elimination (E1) and Sₙ1 reactions.

  • Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway. Strong, bulky bases (e.g., potassium tert-butoxide) will favor E2 elimination, especially at elevated temperatures.

  • Solvent: For Sₙ2 reactions, polar aprotic solvents (Acetone, DMF, DMSO) are preferred as they solvate the cation but not the anionic nucleophile, thus increasing its reactivity. For Sₙ1 reactions, polar protic solvents (water, ethanol) are used to stabilize the carbocation intermediate.

  • Temperature: Higher temperatures can favor elimination over substitution. Reactions should be run at the lowest temperature that allows for a reasonable reaction rate.

  • Purity of Tosylate: Ensure the tosylate intermediate is pure and free of residual acid or base from the tosylation step, as this can interfere with the subsequent substitution reaction.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Tos-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the potent drug payload. Tos-PEG4-acid is a hydrophilic, heterobifunctional linker that offers a strategic approach to ADC synthesis. This linker features a terminal carboxylic acid for conjugation to amine residues on the antibody and a tosyl group, which serves as an excellent leaving group for reaction with nucleophilic moieties on the drug payload. The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][]

This document provides detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker.

Principle of the Method

The synthesis of an ADC using this compound is a two-step process:

  • Antibody-Linker Conjugation: The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester reacts with primary amine groups, predominantly on lysine residues of the monoclonal antibody (mAb), to form a stable amide bond.

  • Drug-Linker Conjugation: The tosyl group on the antibody-linker conjugate is a highly effective leaving group. It readily undergoes nucleophilic substitution by a suitable functional group on the cytotoxic drug, such as a thiol group, to form a stable thioether bond, completing the ADC construct.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Thiol-containing cytotoxic drug (e.g., a derivative of maytansine or auristatin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M N-acetyl-L-cysteine

  • Purification Buffers for HIC and SEC (see Protocol 3)

  • Desalting columns

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of the this compound linker to the antibody.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.
  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
  • Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
  • Add EDC and NHS to the this compound solution. A molar excess of 2-5 fold of EDC and NHS over the linker is recommended.
  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.

3. Conjugation to the Antibody:

  • Add the freshly activated Tos-PEG4-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), with a typical starting point being a 5-20 fold molar excess of the linker.
  • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS) to facilitate the reaction with lysine residues.
  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

4. Quenching and Purification:

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.
  • Remove excess linker and quenching reagents by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.

5. Characterization of Antibody-Linker Conjugate:

  • Determine the protein concentration of the purified antibody-linker conjugate using a standard protein assay (e.g., BCA or A280).
  • The successful conjugation can be confirmed by mass spectrometry, which will show an increase in mass corresponding to the attached linkers.

Protocol 2: Conjugation of Thiol-Containing Drug to Antibody-Linker Conjugate

This protocol describes the attachment of the cytotoxic drug to the tosyl-activated antibody.

1. Reagent Preparation:

  • Dissolve the thiol-containing drug in a minimal amount of an organic co-solvent like DMSO.
  • Ensure the purified antibody-linker conjugate from Protocol 1 is at a known concentration in a suitable reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0).

2. Nucleophilic Substitution Reaction:

  • Add the thiol-containing drug solution to the antibody-linker conjugate solution. A molar excess of the drug (typically 1.5-5 fold over the number of tosyl groups) is used to drive the reaction to completion.
  • Incubate the reaction for 4-16 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

3. Quenching (Optional):

  • If a large excess of the drug is used, the reaction can be quenched by adding a thiol-containing quenching agent like N-acetyl-L-cysteine to react with any remaining tosyl groups.

Protocol 3: Purification of the Antibody-Drug Conjugate

A two-step chromatography process is typically employed to purify the final ADC.[3]

1. Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of ADCs with different DARs from the unconjugated antibody.
  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
  • Procedure:
  • Equilibrate a HIC column (e.g., Butyl or Phenyl) with Mobile Phase A.
  • Dilute the crude ADC mixture with Mobile Phase A to the appropriate starting salt concentration.
  • Load the sample onto the column.
  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
  • Collect fractions corresponding to the desired DAR species.

2. Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. This step is used to remove any remaining small molecule impurities (e.g., unconjugated drug, linker fragments) and to separate monomeric ADC from aggregates.
  • Mobile Phase: PBS, pH 7.4.
  • Procedure:
  • Pool the HIC fractions containing the desired ADC species and concentrate if necessary.
  • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the mobile phase.
  • Load the concentrated ADC sample onto the column.
  • Elute with the mobile phase and collect the fractions corresponding to the monomeric ADC peak.

Data Presentation

The successful synthesis and purification of the ADC can be monitored and quantified using various analytical techniques. The following tables provide a template for presenting typical quantitative data.

ParameterMethodTypical Result
Antibody-Linker Conjugation
Linker-to-Antibody Ratio (LAR)Mass Spectrometry (MALDI-TOF or ESI-MS)2-8 linkers per antibody
Final ADC Characteristics
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry3.5 - 4.0
Purity (Monomer Content)Size-Exclusion Chromatography (SEC)> 95%
AggregatesSize-Exclusion Chromatography (SEC)< 5%
Residual Free DrugReversed-Phase HPLC (RP-HPLC)< 0.1%

Table 1: Summary of ADC Synthesis and Characterization Data.

ADC SpeciesHIC Retention Time (min)Relative Peak Area (%)
Unconjugated mAb (DAR 0)10.25.8
DAR 212.520.1
DAR 414.865.3
DAR 616.58.8
DAR 818.1< 1.0

Table 2: Example Data from HIC-HPLC Analysis for DAR Determination.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Purification and Characterization mAb Monoclonal Antibody (mAb) conjugation1 Amine Coupling (Lysine Residues) mAb->conjugation1 linker This compound activation EDC / NHS Activation linker->activation activated_linker Activated Tos-PEG4-NHS Ester activation->activated_linker activated_linker->conjugation1 mAb_linker Antibody-Linker Conjugate conjugation1->mAb_linker purification1 Purification (Desalting) mAb_linker->purification1 purified_mAb_linker Purified Antibody-Linker drug Thiol-containing Drug conjugation2 Nucleophilic Substitution (Thiol-Tosyl Reaction) drug->conjugation2 crude_adc Crude ADC conjugation2->crude_adc hic HIC Purification (DAR Separation) crude_adc->hic sec SEC Purification (Aggregate Removal) hic->sec final_adc Purified ADC sec->final_adc characterization Characterization (DAR, Purity) final_adc->characterization purified_mAb_linker->conjugation2

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling_Pathway ADC Antibody-Drug Conjugate (Tos-PEG4 Linker) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Drug Free Cytotoxic Drug Drug_Release->Drug Apoptosis Apoptosis (Cell Death) Drug->Apoptosis

Caption: Mechanism of action of the synthesized ADC.

References

Application Notes and Protocols: A Step-by-Step Guide for PEGylation of Peptides with Tos-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to a longer circulating half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2] This guide provides a detailed, step-by-step protocol for the PEGylation of a peptide with Tos-PEG4-acid, a heterobifunctional linker.

This compound contains a carboxylic acid for conjugation to primary amines (N-terminus or lysine side chains) on the peptide and a tosyl group. While the tosyl group is an excellent leaving group for nucleophilic substitution reactions, this protocol will focus on the widely used and robust method of activating the carboxylic acid moiety with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with the peptide.[3][4][5]

Chemistry of the Reaction

The PEGylation process described herein is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This activation is most efficient in an acidic environment (pH 4.5-6.0). In the second step, the amine-reactive NHS ester is introduced to the peptide in a neutral to slightly basic buffer (pH 7.2-8.0) to facilitate the nucleophilic attack by the primary amine groups of the peptide, resulting in a stable amide linkage.

cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide Tos_PEG_Acid This compound EDC_NHS EDC + NHS (pH 4.5-6.0) Tos_PEG_Acid->EDC_NHS Activated_PEG Tos-PEG4-NHS Ester (Amine-Reactive) EDC_NHS->Activated_PEG 15-30 min Room Temp Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_PEG->Conjugation Peptide Peptide (with -NH2 group) Peptide->Conjugation PEG_Peptide PEGylated Peptide Conjugation->PEG_Peptide 2-4 hours (RT) or overnight (4°C)

Caption: Reaction scheme for the two-step PEGylation of a peptide with this compound.

Experimental Protocols

This section provides detailed methodologies for the PEGylation of a generic peptide with available primary amine groups.

Materials and Reagents
  • Peptide of interest (with at least one primary amine, e.g., N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion or Reverse-Phase HPLC columns)

  • Deionized water

Protocol 1: Activation of this compound

This protocol details the formation of the amine-reactive NHS ester of this compound.

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before use.

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The activated Tos-PEG4-NHS ester is now ready for conjugation.

Protocol 2: PEGylation of the Peptide

This protocol describes the conjugation of the activated Tos-PEG4-NHS ester to the peptide.

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer (PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Immediately add the freshly activated Tos-PEG4-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide may need to be optimized, but a starting point of 10-20 fold molar excess of PEG is common.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: To terminate the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess PEG reagent, and reaction byproducts. A multi-step purification strategy may be necessary.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Superdex 75) with Conjugation Buffer (PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute with the same buffer and collect fractions. The PEGylated peptide will elute earlier than the unconjugated peptide due to its increased hydrodynamic radius.

    • Monitor the elution profile at 220 nm or 280 nm (if the peptide contains aromatic residues).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, fractions containing the PEGylated peptide from SEC can be pooled and further purified by RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • The PEGylated peptide will typically have a longer retention time than the native peptide.

    • Collect the corresponding peak and confirm its identity.

Protocol 4: Characterization of the PEGylated Peptide

The purified PEGylated peptide should be characterized to confirm its identity, purity, and the extent of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the purified product alongside the unconjugated peptide.

    • The PEGylated peptide will show a significant increase in apparent molecular weight, often appearing as a broader band due to the heterogeneity of the PEG moiety.

  • Mass Spectrometry (MS):

    • Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated peptide.

    • This analysis confirms the covalent attachment of the PEG chain and can help determine the number of PEG molecules attached per peptide (mono-, di-, etc.).

Data Presentation

The following table summarizes typical parameters and expected outcomes for the PEGylation reaction. These values may require optimization depending on the specific peptide.

ParameterRecommended ValueExpected Outcome/Rationale
Activation Step
Buffer0.1 M MES, pH 6.0Optimal pH for EDC/NHS activation of carboxylic acids.
Molar Ratio (EDC:NHS:PEG-Acid)5 : 2 : 1Ensures efficient activation of the PEG-acid to an NHS ester.
Reaction Time15-30 minutesSufficient time for activation while minimizing hydrolysis of the NHS ester.
TemperatureRoom TemperatureConvenient and effective for the activation reaction.
Conjugation Step
Buffer1X PBS, pH 7.4Optimal pH for the reaction of NHS esters with primary amines.
Molar Ratio (PEG:Peptide)10-20 : 1A molar excess of PEG reagent drives the reaction towards completion.
Reaction Time2-4 hours (RT) or Overnight (4°C)Allows for efficient conjugation. Longer time at lower temp can be beneficial.
Purification & Analysis
Purity (Post-HPLC)>95%Achievable with a combination of SEC and RP-HPLC.
Typical Yield30-70%Highly dependent on the peptide sequence and reaction optimization.
Molecular Weight Increase (MS)ConfirmedMass spectrometry will confirm the addition of the this compound moiety.
Apparent MW Increase (SDS-PAGE)ObservedA clear band shift will be visible compared to the native peptide.

Workflow and Logic Diagrams

The overall experimental workflow for peptide PEGylation is a sequential process from reagent preparation to final product characterization.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_reagents Prepare Buffers and Reagent Stock Solutions activate_peg Activate this compound with EDC/NHS prep_reagents->activate_peg conjugate Conjugate Activated PEG to Peptide activate_peg->conjugate quench Quench Reaction conjugate->quench sec Size-Exclusion Chromatography (SEC) quench->sec rphplc Reverse-Phase HPLC (Optional) sec->rphplc sds_page SDS-PAGE sec->sds_page ms Mass Spectrometry sec->ms rphplc->sds_page rphplc->ms

Caption: Experimental workflow for the PEGylation of peptides.

PEGylation imparts significant benefits to therapeutic peptides, primarily by altering their pharmacokinetic profile.

PEGylation Peptide PEGylation Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Shielding Steric Shielding PEGylation->Shielding Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Longer_HalfLife Longer Plasma Half-Life Reduced_Clearance->Longer_HalfLife Improved_PK Improved Pharmacokinetics Longer_HalfLife->Improved_PK Reduced_Degradation Reduced Proteolytic Degradation Shielding->Reduced_Degradation Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity Reduced_Degradation->Improved_PK Reduced_Immunogenicity->Improved_PK

Caption: Benefits of PEGylation on peptide pharmacokinetics.

References

Application of Tos-PEG4-acid in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-acid is a heterobifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Its unique structure, featuring a tosyl group at one end and a carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the conjugation of targeting moieties to therapeutic payloads. This linker is particularly valuable in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to thiol-containing molecules like cysteine residues on antibodies or drug payloads. The terminal carboxylic acid can be readily activated to form a stable amide bond with amine-containing molecules. The intervening PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity. These attributes make this compound a critical tool for developing precisely targeted therapeutics with improved efficacy and safety profiles.

Physicochemical Properties and Applications

This compound's design facilitates a modular approach to building targeted drug delivery systems. The PEG linker not only improves solubility but can also influence the in vivo behavior of the conjugate, with studies showing that PEGylation can prolong circulation half-life. The bifunctional nature of the molecule allows for the sequential and controlled conjugation of different components, which is essential for creating well-defined and homogeneous drug conjugates.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling the targeted delivery of the drug to cancer cells.

  • PROTACs: In the context of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the targeted degradation of the protein.[1]

  • Nanoparticle Functionalization: The linker can be used to attach targeting ligands or drugs to the surface of nanoparticles, enhancing their specificity and therapeutic potential.

Data Presentation

While specific quantitative data for drug delivery systems utilizing the this compound linker is not extensively available in publicly accessible literature, the following tables provide illustrative data from studies on PEGylated drug conjugates, which demonstrate the general impact of PEG linkers on key performance parameters.

Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

ConjugatePEG Insertion (kDa)In Vitro Cytotoxicity Reduction (fold)Half-Life Extension (fold)
ZHER2-SMCC-MMAE (HM)011
ZHER2-PEG4K-MMAE (HP4KM)44.52.5
ZHER2-PEG10K-MMAE (HP10KM)102211.2

Data adapted from a study on affibody-drug conjugates, demonstrating that increasing PEG linker length can reduce immediate cytotoxicity while significantly extending circulation time, which can lead to improved overall in vivo efficacy.[2]

Table 2: In Vitro Cytotoxicity (IC50) of a HER2-Targeted Affibody-Drug Conjugate with a PEG Linker

Cell LineHER2 ExpressionConjugateIC50 (nM)
NCI-N87HighHP10KM>1000
BT-474HighHP10KM>1000
MCF-7LowHP10KM>1000
PC-3NegativeHP10KM>1000
Free MMAEN/AMMAE0.229 - 3.81

This table illustrates the high target specificity of the PEGylated conjugate, with significantly reduced cytotoxicity in HER2-negative cell lines compared to the free drug (MMAE). The high IC50 values for the conjugate in HER2-positive lines in this particular study were attributed to the significant reduction in cytotoxicity due to the large PEG chain.

Table 3: In Vivo Tumor Growth Inhibition with a PEGylated Drug Conjugate

Treatment GroupDose (mg/kg)Tumor Volume Change (%)
Vehicle-+250
Unmodified Antibody1.5+150
PEGylated ADC1.5-50
PEGylated ADC0.6+25

Illustrative data showing the enhanced in vivo efficacy of a PEGylated antibody-drug conjugate in a xenograft model, leading to tumor regression at a higher dose.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a targeted drug delivery system, such as an ADC, using this compound. Optimization will be required for specific antibodies, drugs, and experimental setups.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a thiol-containing drug payload to a targeting antibody via the this compound linker.

Step 1: Activation of this compound and Conjugation to the Antibody

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water or an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5.0).

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound with EDC (e.g., 5 mM final concentration) and sulfo-NHS (e.g., 10 mM final concentration) in the activation buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to Antibody:

    • Add the activated Tos-PEG4-linker solution to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with lysine residues on the antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker and coupling reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Conjugation of Thiol-Containing Payload to the Tosylated Antibody

  • Reagent Preparation:

    • Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).

    • Ensure the purified tosylated antibody from Step 1 is in a suitable reaction buffer (e.g., PBS, pH 7.5-8.5).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the thiol-containing payload to the tosylated antibody solution.

    • The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C. The progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC from the excess drug-linker conjugate and other impurities using SEC or another suitable chromatographic method.

    • The final ADC should be stored under sterile conditions at 2-8°C.

Protocol 2: Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug molecules.

    • The unconjugated antibody will elute first, followed by species with increasing DAR.

    • The weighted average DAR can be calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For a more precise determination, the ADC can be analyzed by LC-MS.

    • The ADC can be analyzed intact or after reduction to separate the light and heavy chains.

    • The mass difference between the unconjugated and conjugated antibody chains allows for the determination of the number of attached drug-linker molecules.

Protocol 3: In Vitro Cytotoxicity Assay

The potency of the ADC is typically assessed using a cell viability assay.

  • Cell Culture:

    • Culture target (antigen-positive) and non-target (antigen-negative) cells in appropriate media.

  • Assay Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

    • Replace the cell culture medium with the prepared drug solutions and incubate for a defined period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software package.

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Tosylated_Antibody Tosylated Antibody Antibody->Tosylated_Antibody Conjugation This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Activation Activated_Linker NHS-activated Tos-PEG4-linker EDC_NHS->Activated_Linker Activated_Linker->Tosylated_Antibody Final_ADC Antibody-Drug Conjugate (ADC) Tosylated_Antibody->Final_ADC Thiol_Payload Thiol-containing Payload Thiol_Payload->Final_ADC Conjugation

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

References

Application Notes and Protocols for Bioconjugation with Tos-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tos-PEG4-acid, a heterobifunctional linker, for the bioconjugation of proteins, peptides, and other biomolecules. This document outlines the principles of conjugation, detailed experimental protocols, and methods for characterization of the resulting conjugates.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive functionalities separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The two reactive ends of the molecule are:

  • Tosyl (Tos) group: A good leaving group that is susceptible to nucleophilic substitution, making it suitable for reaction with nucleophiles such as thiols (e.g., from cysteine residues).

  • Carboxylic acid (-COOH) group: Can be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.

This dual reactivity allows for a controlled and stepwise approach to bioconjugation, making it a valuable tool in drug delivery, diagnostics, and proteomics.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation via the Carboxylic Acid Group

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines on a target protein. The process involves the activation of the carboxylic acid using carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or Reaction Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the Reaction Buffer. A common starting point is a molar ratio of 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. The optimal molar excess of the linker to the protein should be determined empirically, with a starting point of 10- to 30-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.

    • Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Thiol-Reactive Conjugation via the Tosyl Group (General Guidance)

The tosyl group is an excellent leaving group for nucleophilic substitution reactions with thiols. This protocol provides general guidance for this reaction.

Materials:

  • Thiol-containing molecule (e.g., a protein with a free cysteine)

  • This compound (or the product from Protocol 1)

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5)

  • Reducing agent (if necessary, e.g., TCEP)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • If the protein's cysteine residues are in a disulfide bond, they may need to be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound (or the amine-conjugated product) in an appropriate solvent and add it to the thiol-containing molecule in the Reaction Buffer. A 5- to 20-fold molar excess of the tosylated compound is a typical starting point.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Data Presentation

The following tables summarize key parameters for the bioconjugation reactions.

Table 1: Recommended Reaction Conditions for Amine Conjugation

ParameterRecommended RangeNotes
Protein Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker 5 - 30 foldNeeds to be optimized for the desired degree of labeling (DOL).
Activation pH 4.5 - 6.0Optimal for EDC/NHS chemistry.
Conjugation pH 7.2 - 8.0Efficient for the reaction of NHS esters with primary amines.
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve stability for sensitive proteins.
Quenching Agent 50 mM Tris or GlycineQuenches unreacted NHS esters.

Table 2: Characterization Methods for PEGylated Proteins

TechniqueInformation Provided
SDS-PAGE Shift in molecular weight indicating successful conjugation.
Size-Exclusion Chromatography (SEC) Separation of conjugated, unconjugated protein, and excess reagents.
Mass Spectrometry (MS) Confirmation of the mass of the conjugate and determination of the degree of labeling.[1][2]
HPLC (HIC, RP) Assessment of conjugate purity and heterogeneity.[1]
NMR Spectroscopy Elucidation of structural changes induced by PEGylation.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation protein Protein (with primary amines) conjugate1 Tosyl-PEG4-Protein Conjugate protein->conjugate1 Conjugation linker This compound activated_linker Activated Tos-PEG4-NHS Ester linker->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker activated_linker->conjugate1 final_conjugate Final Bioconjugate conjugate1->final_conjugate Nucleophilic Substitution thiol_molecule Thiol-containing Molecule thiol_molecule->final_conjugate

Caption: A two-step experimental workflow for bioconjugation using this compound.

signaling_pathway cluster_amine Amine-Reactive Pathway cluster_thiol Thiol-Reactive Pathway COOH Carboxylic Acid (this compound) O_acylisourea O-acylisourea intermediate COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS NHS NHS_ester NHS ester NHS->NHS_ester O_acylisourea->NHS_ester + Amide_Bond Stable Amide Bond NHS_ester->Amide_Bond + Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Tosyl Tosyl Group (this compound) Thioether_Bond Stable Thioether Bond Tosyl->Thioether_Bond + Thiol Thiol (e.g., Cysteine) Thiol->Thioether_Bond

Caption: Reaction pathways for the functional groups of this compound.

References

Application Notes and Protocols for the Purification of Tos-PEG4-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-acid is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The defined length of the tetraethylene glycol (PEG) spacer and the presence of a terminal carboxylic acid and a tosyl group make it a versatile building block. However, the synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, byproducts, and residual reagents. The presence of these impurities can significantly impact the efficiency of subsequent conjugation reactions and the pharmacological profile of the final product. Therefore, robust purification of the crude reaction product is a critical step to ensure high purity and batch-to-batch consistency.

This document provides detailed application notes and protocols for the purification of this compound reaction products using common laboratory techniques, including liquid-liquid extraction, column chromatography, and crystallization. Additionally, it presents a comparative analysis of these methods to aid in the selection of the most appropriate purification strategy.

Purification Methods

The choice of purification method for this compound depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of methods is often employed to achieve the highest purity.

Liquid-Liquid Extraction

Liquid-liquid extraction is a primary and often essential step in the work-up of the this compound synthesis reaction. It is effective for the initial removal of water-soluble impurities, such as salts and unreacted PEG-diol starting material, as well as some organic-soluble byproducts.

Experimental Protocol:

  • Reaction Quenching: Upon completion of the tosylation reaction, quench the reaction mixture by adding deionized water.

  • Solvent Addition: Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the quenched reaction mixture in a separatory funnel. The volume of the organic solvent should be approximately equal to the aqueous volume.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases. Allow the layers to separate. The this compound, being more hydrophobic than the starting PEG-acid, will preferentially partition into the organic layer.

  • Phase Separation: Carefully drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).

  • Aqueous Washes: Wash the collected organic layer sequentially with:

    • Deionized water (2-3 times) to remove residual water-soluble impurities.

    • Saturated sodium bicarbonate solution (if the reaction was performed under acidic conditions) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove excess water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from structurally similar impurities, such as the starting material and ditosylated byproducts. Due to the polar nature of the PEG chain, a polar stationary phase like silica gel is commonly used with a gradient of polar organic solvents.

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane or methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol in dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The spots can be visualized using a suitable stain, such as potassium permanganate or iodine, as PEG compounds are often not UV-active.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest purity, especially for analytical and final purification steps, reversed-phase HPLC is the method of choice. It separates compounds based on their hydrophobicity.

Experimental Protocol:

  • Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient Elution: Employ a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent. A typical gradient could be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.

  • Detection: Since this compound lacks a strong chromophore, detection can be challenging with a standard UV detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection.[1]

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the product peak. To isolate the purified product, the solvent is typically removed by lyophilization (freeze-drying), especially if volatile buffers like ammonium bicarbonate are used instead of TFA.

Crystallization

Crystallization can be an effective method for purifying this compound, particularly if the product is a solid at room temperature and a suitable solvent system can be identified. This method can yield highly pure material.

Experimental Protocol:

  • Solvent Selection: Identify a solvent or a solvent system in which the this compound has high solubility at an elevated temperature and low solubility at a lower temperature. Common solvents for PEG derivatives include isopropanol, ethanol, and mixtures of a good solvent (e.g., DCM, ethyl acetate) and a poor solvent (e.g., hexane, diethyl ether).

  • Dissolution: Dissolve the crude or partially purified product in a minimal amount of the chosen solvent at an elevated temperature.

  • Cooling and Crystal Formation: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4°C or -20°C) to induce crystallization. Seeding with a small crystal of the pure product can facilitate crystallization.

  • Crystal Isolation and Washing: Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction 60-80%>90%High capacity, removes bulk impurities, simple and fast.Low resolution, may not remove structurally similar impurities.
Flash Column Chromatography 90-98%[2]50-80%Good resolution for structurally similar compounds, scalable.Can be time-consuming, requires significant solvent volumes.
Reversed-Phase HPLC >99%[3]40-70%Highest resolution and purity, excellent for analytical purposes.Low capacity, requires specialized equipment, can be expensive.
Crystallization >98%VariablePotentially high purity and yield, scalable.Finding a suitable solvent can be challenging, may not be applicable if the product is an oil.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Primary Purification cluster_secondary Secondary Purification cluster_analysis Analysis & Final Product synthesis This compound Reaction Mixture extraction Liquid-Liquid Extraction synthesis->extraction Crude Product chromatography Flash Column Chromatography extraction->chromatography Partially Purified crystallization Crystallization extraction->crystallization Partially Purified hplc RP-HPLC chromatography->hplc Further Purification final_product Pure this compound chromatography->final_product hplc->final_product crystallization->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: General workflow for the purification of this compound.

liquid_liquid_extraction start Quenched Reaction Mixture add_solvent Add Immiscible Organic Solvent (e.g., DCM) start->add_solvent separate Separate Organic Layer add_solvent->separate wash_water Wash with Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude this compound concentrate->end

Caption: Workflow for liquid-liquid extraction of this compound.

column_chromatography start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient (e.g., MeOH in DCM) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

Caption: Workflow for flash column chromatography purification.

References

Troubleshooting & Optimization

Technical Support Center: Tos-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving Tos-PEG4-acid, particularly when coupling its carboxylic acid moiety to primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the two-main stages of the reaction: (1) Activation of the PEG-acid to an active ester (e.g., NHS ester) and (2) Conjugation of the activated PEG to an amine-containing molecule.

Q1: Why is my overall conjugation yield unexpectedly low?

Low yields can arise from multiple factors, including suboptimal reaction conditions, reagent degradation, or competing side reactions.[1] A systematic approach to troubleshooting, starting with the most likely causes, is recommended. Key areas to investigate include the activation step, conjugation pH, and reagent quality.

Q2: How do I know if the carboxylic acid of my this compound is properly activated?

The activation of the carboxylic acid, typically with a carbodiimide like EDC and N-hydroxysuccinimide (NHS), is a critical step that does not proceed spontaneously.[2]

  • Problem: Formation of the active O-acylisourea intermediate (with EDC) and its conversion to a more stable NHS ester can be inefficient.[2]

  • Troubleshooting:

    • Use Fresh Reagents: EDC and NHS are moisture-sensitive and susceptible to hydrolysis.[2] Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3]

    • Optimize pH: The activation reaction is most efficient at a slightly acidic pH of 4.5-7.2. Using a buffer like MES within this range is recommended for the activation step.

    • Molar Ratios: Use a molar excess of EDC and NHS relative to the this compound. A 2-fold molar excess for each is a common starting point.

Q3: What is the optimal pH for the conjugation of the activated PEG-NHS ester to my amine-containing molecule?

The pH is a critical factor that requires a delicate balance.

  • Problem: If the pH is too low (acidic), primary amines on the target molecule will be protonated (-NH3+), making them non-nucleophilic and unreactive. If the pH is too high (alkaline), the activated NHS ester will rapidly hydrolyze, rendering it inactive before it can react with the amine.

  • Troubleshooting:

    • Optimal Range: The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. Some protocols suggest a broader range of 7.2 to 9.0.

    • Buffer Selection: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.

Q4: I suspect the Tosyl (tosyl) group is not stable under my reaction conditions. Is this possible?

While the tosyl group is a robust protecting group, it can be susceptible to hydrolysis or cleavage under certain conditions, although this is less common under standard PEGylation conditions.

  • Problem: Prolonged reaction times, especially in highly aqueous or non-optimal pH environments, could potentially lead to slow hydrolysis of the tosyl group.

  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress to avoid unnecessarily long incubation times. Typical reactions run for 2 hours at room temperature or overnight at 4°C.

    • Characterization: Use analytical methods like mass spectrometry to confirm the integrity of the final conjugate and ensure the tosyl group remains intact.

Q5: How can I monitor the progress of my reaction and analyze the final product?

Several analytical techniques can be used to assess the outcome of your PEGylation reaction.

  • Monitoring & Analysis:

    • Chromatography: HPLC, particularly with a combination of size-exclusion (SEC) and reversed-phase (RP) chromatography, is a powerful tool. SEC can separate the larger PEGylated product from the smaller, unreacted PEG reagent, while RP-HPLC can resolve different PEGylated species.

    • Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS are invaluable for confirming the molecular weight of the PEGylated product, which verifies the successful conjugation and helps determine the degree of PEGylation.

    • SDS-PAGE: For protein conjugations, SDS-PAGE can provide a clear visual indication of a successful reaction, as the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

Quantitative Data Summary

Optimizing reaction parameters is key to achieving high yields. The following tables summarize critical factors.

Table 1: pH Effects on NHS-Ester Conjugation

pH Level Effect on Amine Reactivity Effect on NHS-Ester Stability Recommended Range
< 7.0 Low (Amine is protonated and non-nucleophilic) High (Hydrolysis is slow) Not Recommended
7.2 - 8.0 Moderate Moderate Acceptable, may require longer reaction times
8.3 - 8.5 High (Amine is deprotonated and nucleophilic) Moderate (Balance of reactivity and stability) Optimal

| > 9.0 | High | Low (Rapid hydrolysis of NHS-ester) | Not Recommended |

Table 2: Common Troubleshooting Parameters

Parameter Issue Recommended Starting Point Optimization Strategy
Molar Ratio Low yield due to insufficient reagent 10- to 20-fold molar excess of activated PEG to amine molecule Titrate the molar excess to find the optimal ratio for your specific molecule.
Reagent Conc. Slow reaction kinetics in dilute solutions Use a protein concentration of at least 2 mg/mL If possible, increase the concentration of the amine-containing molecule.
Reaction Time Incomplete reaction 2 hours at Room Temp or Overnight at 4°C Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal duration.

| Temperature | Inefficient reaction | Room Temperature or 4°C | While most protocols use RT or 4°C, slight warming could increase the rate, but may also accelerate hydrolysis. |

Experimental Protocols

This section provides a general two-step protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) using EDC/NHS chemistry.

Protocol 1: Activation of this compound
  • Reagent Preparation: Immediately before use, prepare fresh stock solutions of this compound, EDC, and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Activation Buffer: Prepare an activation buffer, such as 0.1 M MES, pH 5.0-6.0.

  • Reaction Mixture: In a microcentrifuge tube, combine the desired amount of this compound stock solution with the activation buffer.

  • Add Activators: Add a 2-fold molar excess of the EDC solution, followed immediately by a 2-fold molar excess of the NHS solution relative to the PEG-acid.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Conjugation to Amine-Containing Molecule
  • Prepare Target Molecule: Dissolve the amine-containing molecule (e.g., protein) in a suitable amine-free coupling buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3).

  • Conjugation: Add the activated Tos-PEG4-NHS ester solution from Protocol 1 to the solution of the amine-containing molecule. A starting point is a 10- to 20-fold molar excess of the PEG linker.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the this compound conjugation process.

G prep Reagent Prep (Fresh EDC/NHS Stocks) activation Step 1: Acid Activation (this compound + EDC/NHS) pH 5.0-6.0 prep->activation inc_act Incubate 15-30 min @ RT activation->inc_act conjugation Step 2: Conjugation (Add activated PEG to Target) inc_act->conjugation Activated PEG-NHS target_prep Prepare Target Molecule in Amine-Free Buffer pH 8.3 target_prep->conjugation inc_conj Incubate 2h @ RT or O/N @ 4°C conjugation->inc_conj quench Quench Reaction (e.g., Tris Buffer) inc_conj->quench purify Purification (SEC / Dialysis) quench->purify analyze Analysis (HPLC, MS, SDS-PAGE) purify->analyze G start Low Conjugation Yield check_activation Problem with Activation Step? start->check_activation check_conjugation Problem with Conjugation Step? start->check_conjugation check_reagents Problem with Reagents/Target? start->check_reagents sol_fresh Use Fresh EDC/NHS check_activation->sol_fresh Yes sol_act_ph Check Activation pH (Aim for 5.0-6.0) check_activation->sol_act_ph Yes sol_conj_ph Optimize Conjugation pH (Aim for 8.3-8.5) check_conjugation->sol_conj_ph Yes sol_buffer Use Amine-Free Buffer (PBS, Borate) check_conjugation->sol_buffer Yes sol_ratio Increase Molar Ratio of PEG-Linker check_conjugation->sol_ratio Yes sol_peg Verify PEG-Reagent Purity & Integrity check_reagents->sol_peg Yes sol_target Confirm Target Conc. & Amine Availability check_reagents->sol_target Yes

References

Technical Support Center: Optimizing Tos-PEG4-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction pH during the coupling of Tos-PEG4-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with amines?

This compound is a heterobifunctional linker molecule. It possesses two reactive sites:

  • A tosyl (Tos) group : This is an excellent leaving group that can react with primary amines through nucleophilic substitution to form a stable sulfonamide bond.

  • A carboxylic acid (-COOH) group : This group can be activated to form a reactive ester (e.g., an NHS ester) which then couples with primary amines to create a stable amide bond.

The choice of which functional group to utilize depends on the desired conjugation strategy.

Q2: What is the optimal pH for coupling the tosyl group of this compound to an amine?

The reaction of a tosyl group with an amine, known as sulfonylation, requires alkaline conditions.[1] A higher pH ensures that the primary amine is deprotonated and acts as a strong nucleophile. For efficient sulfonamide bond formation, a pH range of 9.0 to 11.0 is generally recommended. Some protocols for similar reactions even suggest a pH of up to 13.[2]

Q3: What is the optimal pH for coupling the carboxylic acid group of this compound to an amine?

This is a two-step process with distinct pH optima:

  • Activation of the Carboxylic Acid: The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step is most efficient in a slightly acidic environment, with a pH range of 4.5-7.2.[3]

  • Coupling to the Amine: The resulting NHS-activated PEG ester reacts with the primary amine. This step requires a slightly basic pH to ensure the amine is sufficiently nucleophilic. The optimal pH for this coupling reaction is between 7.2 and 8.5.[4] A very high pH should be avoided as it leads to rapid hydrolysis of the NHS ester.[4]

Q4: Which buffers should I use for these reactions?

  • For Tosyl-Amine Coupling (pH 9-11): Carbonate-bicarbonate buffer or borate buffer are suitable choices.

  • For Carboxylic Acid-Amine Coupling (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are commonly used.

Q5: Are there any buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the activated this compound, leading to reduced conjugation efficiency and the formation of unwanted byproducts.

Troubleshooting Guides

Scenario 1: Low Yield in Tosyl-Amine Coupling
Problem Possible Cause Recommended Solution
Low or No Conjugation Reaction pH is too low. The primary amine on your molecule is protonated and not nucleophilic. Increase the pH of the reaction buffer to a range of 9.0-11.0.
Hydrolysis of the tosyl group. While more stable than NHS esters, tosyl groups can still hydrolyze at very high pH and elevated temperatures. Perform the reaction at room temperature or 4°C and avoid excessively high pH if possible.
Steric hindrance. The amine on your target molecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the reactive group and your molecule.
Scenario 2: Low Yield in Carboxylic Acid-Amine Coupling
Problem Possible Cause Recommended Solution
Low or No Conjugation Inefficient activation of the carboxylic acid. The pH during the EDC/NHS activation step was not optimal. Ensure the activation is performed in a buffer with a pH between 4.5 and 7.2.
Reaction pH for coupling is incorrect. If the pH is too low (below 7), the amine will be protonated. If it is too high (above 9), the NHS ester will rapidly hydrolyze. Verify and adjust the pH of your amine solution to 7.2-8.5 before adding the activated PEG.
Hydrolysis of the activated NHS ester. The NHS ester is moisture-sensitive. Prepare the activated this compound immediately before use and add it to the amine solution promptly. Avoid preparing stock solutions of the activated linker in aqueous buffers.
Use of an incompatible buffer. The presence of primary amines (e.g., Tris buffer) in your reaction will quench the NHS ester. Use a non-amine-containing buffer like PBS, HEPES, or borate.

Quantitative Data Summary

The efficiency of the coupling reaction is highly dependent on the pH. The following table summarizes the optimal pH ranges for the different reaction pathways involving this compound.

Reaction TypeReagentsOptimal pH RangeKey Considerations
Tosyl-Amine Coupling This compound, Amine9.0 - 11.0Ensures the amine is deprotonated and nucleophilic.
Carboxylic Acid Activation This compound, EDC, NHS4.5 - 7.2Promotes the efficient formation of the NHS ester.
NHS Ester-Amine Coupling Activated this compound, Amine7.2 - 8.5Balances amine nucleophilicity with NHS ester stability.

Experimental Protocols

Protocol 1: Coupling of an Amine to the Tosyl Group of this compound
  • Buffer Preparation: Prepare a 0.1 M sodium carbonate-bicarbonate buffer and adjust the pH to 10.0.

  • Dissolve Amine-Containing Molecule: Dissolve your amine-containing molecule in the carbonate-bicarbonate buffer at a concentration of 1-5 mg/mL.

  • Dissolve this compound: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the amine solution.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess PEG reagent and byproducts.

Protocol 2: Coupling of an Amine to the Carboxylic Acid Group of this compound
  • Reagent Preparation:

    • Prepare a 0.1 M MES buffer and adjust the pH to 6.0 (Activation Buffer).

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5 (Coupling Buffer).

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC, followed immediately by a 1.5-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Add the freshly activated this compound solution to the amine solution. A 10- to 20-fold molar excess of the PEG linker is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visual Troubleshooting Workflows

Troubleshooting_Tosyl_Amine_Coupling start Start: Low/No Conjugation check_pH Check Reaction pH start->check_pH is_alkaline Is pH 9.0-11.0? check_pH->is_alkaline adjust_pH Adjust pH to 9.0-11.0 using Carbonate or Borate Buffer is_alkaline->adjust_pH No check_temp Check Reaction Temperature is_alkaline->check_temp Yes solution Problem Resolved adjust_pH->solution is_high_temp Is Temperature > RT? check_temp->is_high_temp lower_temp Lower Temperature to 4°C or RT is_high_temp->lower_temp Yes consider_sterics Consider Steric Hindrance is_high_temp->consider_sterics No lower_temp->solution consider_sterics->solution

Caption: Troubleshooting workflow for Tosyl-Amine coupling.

Troubleshooting_COOH_Amine_Coupling start Start: Low/No Conjugation check_activation_pH Check Activation pH (EDC/NHS Step) start->check_activation_pH is_activation_pH_ok Is pH 4.5-7.2? check_activation_pH->is_activation_pH_ok adjust_activation_pH Adjust Activation pH to 4.5-7.2 (MES Buffer) is_activation_pH_ok->adjust_activation_pH No check_coupling_pH Check Coupling pH (Amine Reaction) is_activation_pH_ok->check_coupling_pH Yes solution Problem Resolved adjust_activation_pH->solution is_coupling_pH_ok Is pH 7.2-8.5? check_coupling_pH->is_coupling_pH_ok adjust_coupling_pH Adjust Coupling pH to 7.2-8.5 (PBS Buffer) is_coupling_pH_ok->adjust_coupling_pH No check_buffer_type Check Buffer Type is_coupling_pH_ok->check_buffer_type Yes adjust_coupling_pH->solution is_amine_free Is Buffer Amine-Free? check_buffer_type->is_amine_free change_buffer Change to Amine-Free Buffer (e.g., PBS) is_amine_free->change_buffer No check_reagent_freshness Check Reagent Freshness is_amine_free->check_reagent_freshness Yes change_buffer->solution check_reagent_freshness->solution

Caption: Troubleshooting workflow for COOH-Amine coupling.

References

preventing side reactions with Tos-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during bioconjugation and other applications of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two key reactive moieties: a tosyl (tosylate) group and a carboxylic acid group, connected by a 4-unit polyethylene glycol (PEG) spacer.

  • Tosyl Group: This is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as primary amines (-NH2), thiols (-SH), and to a lesser extent, hydroxyl (-OH) groups.

  • Carboxylic Acid Group: This group can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amine groups.

Q2: What are the most common applications of this compound?

This compound is frequently used in bioconjugation, drug delivery, and proteomics. Its applications include linking proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]

Q3: How should I store this compound to ensure its stability?

This compound should be stored at -20°C in a desiccated environment to prevent degradation.[2] The tosyl group is susceptible to hydrolysis, and the PEG chain can be prone to oxidation, so minimizing exposure to moisture and light is crucial.

Troubleshooting Guide: Preventing Side Reactions

Side reactions can lead to low yields, product heterogeneity, and difficulty in purification. The following table outlines common side reactions, their causes, and preventative measures.

Side Reaction Description Primary Cause(s) Prevention & Mitigation Strategies
Hydrolysis of Tosyl Group The tosyl group is cleaved from the PEG linker by water, resulting in a non-reactive hydroxyl group.Exposure to aqueous environments, especially at non-neutral pH (acidic or basic conditions accelerate hydrolysis).[3]- Use anhydrous solvents for reactions when possible.- If aqueous buffers are necessary, use freshly prepared buffers and perform the reaction promptly.- Maintain a neutral to slightly alkaline pH (7.0-8.5) for reactions with amines to balance reactivity and stability.- Store the reagent under desiccated conditions.
Intramolecular Esterification (Lactone Formation) The activated carboxylic acid reacts with a hydroxyl group within the same PEG chain, forming a cyclic ester (lactone).Activation of the carboxylic acid in the absence of a sufficient concentration of the target nucleophile. This is a possibility in any molecule containing both a carboxylic acid and a hydroxyl group.[4][5]- Add the coupling agents (e.g., EDC/NHS) to the this compound immediately before adding the target amine-containing molecule.- Maintain a sufficiently high concentration of the target molecule to favor the intermolecular reaction.
Intermolecular Polymerization/Cross-linking The activated carboxylic acid of one this compound molecule reacts with the tosyl-activated end of another molecule (if a nucleophile is present to displace the tosyl group), leading to PEG oligomers.High concentrations of the this compound and activating agents, with slow addition of the target biomolecule.- Use a molar excess of the target biomolecule relative to the this compound.- Control the stoichiometry of the reactants carefully.- Consider a stepwise reaction where one functional group is reacted and purified before proceeding with the second.
Reaction with Non-Target Nucleophiles The tosyl group reacts with other nucleophilic amino acid side chains on a protein, such as the imidazole group of histidine or the phenolic hydroxyl group of tyrosine.Reaction conditions (e.g., high pH) that deprotonate and activate these side chains.- Optimize the reaction pH. Reactions with primary amines are typically efficient at pH 7.5-8.5, which is less favorable for the reaction with tyrosine's hydroxyl group (pKa ~10).- While histidine's imidazole group (pKa ~6) can be nucleophilic, its reaction with tosylates is generally slower than that of primary amines or thiols. Careful control of stoichiometry and reaction time can minimize this side reaction.
N-acylurea Formation The EDC-activated carboxylic acid (O-acylisourea intermediate) rearranges to a stable, unreactive N-acylurea byproduct instead of reacting with the target amine.Slow reaction of the O-acylisourea intermediate with the target amine. This is more likely in aqueous solutions where the intermediate is also susceptible to hydrolysis.- Use N-hydroxysuccinimide (NHS) or sulfo-NHS to convert the unstable O-acylisourea intermediate to a more stable amine-reactive NHS ester.- Optimize the pH of the reaction (typically pH 6-7.5 for EDC/NHS chemistry).- Use a sufficient molar excess of the target amine.

Experimental Protocols

Protocol 1: Standard Two-Step Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol first utilizes the carboxylic acid moiety for conjugation, followed by the reaction of the tosyl group.

Materials:

  • This compound

  • Biomolecule with a primary amine (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in Conjugation Buffer.

    • Add the activated Tos-PEG4-NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the activated linker over the biomolecule is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Reaction of the Tosyl Group:

    • The purified conjugate with the free tosyl group can now be reacted with a thiol- or amine-containing molecule in an appropriate buffer (e.g., PBS pH 7.5-8.5).

Protocol 2: Analysis of Conjugation and Side Products by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.

  • Mass Spectrometer (MS) detector (e.g., ESI-TOF).

Procedure:

  • Sample Preparation: Prepare samples of the starting biomolecule, the final conjugation reaction mixture, and the purified conjugate at a concentration of approximately 1 mg/mL in an appropriate buffer.

  • Chromatographic Separation:

    • Use a water/acetonitrile gradient with 0.1% formic acid as a mobile phase.

    • Inject the samples onto the C18 column.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra of the eluting peaks.

    • Deconvolute the spectra to determine the molecular weights of the species present.

  • Data Interpretation:

    • Compare the chromatograms and mass spectra of the starting material and the reaction mixture.

    • The desired product will have a mass corresponding to the biomolecule plus the mass of the this compound.

    • Look for masses corresponding to potential side products, such as the hydrolyzed this compound conjugate or biomolecules with multiple linker additions.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation & Side Reactions Tos-PEG4-COOH Tos-PEG4-COOH EDC_NHS EDC, NHS Tos-PEG4-COOH->EDC_NHS Reacts with O_acylisourea O-acylisourea (unstable intermediate) EDC_NHS->O_acylisourea Activated_Ester Tos-PEG4-NHS Ester Primary_Amine Biomolecule-NH2 Activated_Ester->Primary_Amine Reacts with Tosyl_Group Tosyl Group N_acylurea N-acylurea (Side Product) O_acylisourea->Activated_Ester + NHS O_acylisourea->N_acylurea Rearrangement Conjugate Desired Conjugate Primary_Amine->Conjugate Hydrolysis Hydrolyzed Tos-PEG4-OH Water H2O Water->Hydrolysis Tosyl_Group->Water Hydrolysis

Reaction pathways for this compound conjugation.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start Start Activate Activate this compound (EDC/NHS) Start->Activate Conjugate Conjugate to Biomolecule Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (HPLC-MS) Purify->Analyze End End Analyze->End Low_Yield Low Yield or Impure Product? Analyze->Low_Yield Check_Hydrolysis Check for Hydrolysis (Mass of -OH instead of -OTs) Low_Yield->Check_Hydrolysis Yes Check_N_acylurea Check for N-acylurea (Mass of linker + EDC) Low_Yield->Check_N_acylurea Yes Check_Stoichiometry Review Stoichiometry and Reaction Times Low_Yield->Check_Stoichiometry Yes Check_Hydrolysis->Purify Adjust pH, Use Anhydrous Solvents Check_N_acylurea->Activate Optimize EDC/NHS step Check_Stoichiometry->Conjugate Adjust Molar Ratios

Workflow for conjugation and troubleshooting.

References

Technical Support Center: Tos-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Tos-PEG4-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule. It contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid that can be conjugated to primary amines.[1][2] The molecule includes a four-unit polyethylene glycol (PEG) spacer, which is hydrophilic and generally enhances solubility in aqueous solutions and many organic solvents.[1][3][4]

Q2: Why is my this compound conjugate poorly soluble in an aqueous buffer?

A2: While the PEG linker improves hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the molecule it is attached to. If your conjugate has poor aqueous solubility, it is likely due to one or more of the following factors:

  • Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the linker is large and hydrophobic, it may counteract the solubilizing effect of the PEG4 chain.

  • pH of the Solution: The carboxylic acid group on the linker has a pKa of approximately 4.5. In buffers with a pH at or below this value, the carboxyl group will be protonated (-COOH), making it less polar and significantly reducing its water solubility.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance, a phenomenon known as "salting out."

Q3: What is the best buffer to use for dissolving and reacting my conjugate?

A3: The choice of buffer is critical.

  • For Solubilization: To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5). This ensures the carboxylic acid is in its deprotonated, more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.

  • For Reactions: The optimal buffer will depend on the subsequent reaction. For reactions involving the tosyl group, the buffer should be chosen based on the nucleophile being used. For reactions involving the carboxylic acid (e.g., EDC/NHS coupling), an amine-free buffer like MES at a slightly acidic pH is often used for the activation step, followed by a pH adjustment to 7.2-8.0 for the reaction with the amine.

Q4: Can I use organic solvents to dissolve my conjugate?

A4: Yes. If the conjugate is highly hydrophobic, using a water-miscible organic co-solvent is a standard approach. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the compound. A stock solution can be made in one of these solvents and then added dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Be mindful that high percentages of organic solvents can denature proteins or affect cell viability in biological assays.

Q5: Is it safe to heat or sonicate my sample to improve solubility?

A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective methods to aid dissolution and break up aggregates. However, exercise caution. Excessive heat can degrade your conjugate, particularly if it is attached to a sensitive biomolecule like a protein or antibody. Always start with gentle conditions and monitor the stability of your conjugate.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.

Problem: The conjugate is insoluble or has precipitated from an aqueous solution.

Below is a workflow to diagnose and solve the solubility problem.

G cluster_0 Troubleshooting Workflow start Insoluble Conjugate check_ph Check pH of Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-8.5 with dilute base ph_low->adjust_ph Yes use_cosolvent Use Organic Co-solvent (DMSO/DMF) ph_low->use_cosolvent No recheck_solubility1 Re-evaluate Solubility adjust_ph->recheck_solubility1 recheck_solubility1->use_cosolvent Insoluble soluble Soluble recheck_solubility1->soluble Soluble prepare_stock Prepare concentrated stock in organic solvent use_cosolvent->prepare_stock add_dropwise Add dropwise to vigorously stirred buffer prepare_stock->add_dropwise recheck_solubility2 Re-evaluate Solubility add_dropwise->recheck_solubility2 gentle_methods Apply Gentle Methods (Warm to 30-40°C or Sonicate) recheck_solubility2->gentle_methods Insoluble recheck_solubility2->soluble Soluble final_check Final Solubility Check gentle_methods->final_check final_check->soluble Soluble insoluble Still Insoluble (Consider lower concentration or different buffer) final_check->insoluble Insoluble

Caption: A workflow diagram for troubleshooting solubility issues.

Data Presentation: Solvent Compatibility

The following table summarizes the general solubility of unconjugated this compound and provides guidance for its conjugates. Absolute solubility of a specific conjugate will vary based on the properties of the conjugated molecule.

SolventUnconjugated this compoundThis compound Conjugate (General Guidance)
Water (pH > 7.0)SolubleSolubility is highly dependent on the conjugated molecule. Hydrophobic molecules will decrease solubility.
PBS (pH 7.4)SolubleA good starting point for many conjugates, but solubility may be limited by the conjugated molecule.
DMSOSolubleGenerally a good solvent for creating stock solutions of hydrophobic conjugates.
DMFSolubleAlso a good choice for preparing stock solutions of hydrophobic conjugates.
Dichloromethane (DCM)SolubleCan be used for dissolving the conjugate, particularly during synthesis and purification.
EthanolSolubleMay be used as a co-solvent, but compatibility with the conjugated molecule should be verified.

Experimental Protocols

Protocol 1: Dissolving a this compound Conjugate in Aqueous Buffer

This protocol is for conjugates with moderate hydrophobicity that are expected to be soluble in aqueous buffers at the desired concentration.

  • Buffer Preparation: Prepare a suitable buffer, such as 100 mM sodium phosphate or PBS, and adjust the pH to between 7.0 and 8.5.

  • Initial Dissolution: Add the buffer directly to the vial containing the lyophilized conjugate.

  • Mixing: Gently vortex or stir the solution for 5-10 minutes.

  • pH Adjustment: If the conjugate does not fully dissolve, check the pH of the solution. While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to ensure the pH is in the optimal range. For most conjugates, the powder will dissolve as the pH increases and the carboxyl group deprotonates.

  • Final Volume: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.

Protocol 2: Using an Organic Co-solvent for Highly Hydrophobic Conjugates

This protocol is recommended when direct dissolution in an aqueous buffer fails.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. This will be your concentrated stock solution. Aim for a high concentration (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein, followed by its use in a cell-based assay.

G cluster_1 Experimental Workflow reagent_prep Reagent Preparation (this compound & Biomolecule) conjugation Conjugation Reaction (Nucleophilic Substitution) reagent_prep->conjugation purification Purification of Conjugate (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., MALDI-TOF, HPLC) purification->characterization solubilization Solubilization of Conjugate (See Troubleshooting Guide) characterization->solubilization cell_treatment Cell Treatment solubilization->cell_treatment downstream_assay Downstream Assay (e.g., Imaging, Cytotoxicity) cell_treatment->downstream_assay

Caption: A general experimental workflow for using this compound conjugates.

References

Technical Support Center: Monitoring the Progress of Tos-PEG4-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring reactions involving Tos-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking the progress of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound that I might need to monitor?

This compound is a bifunctional linker with two reactive sites:

  • Carboxylic Acid (-COOH): This group is typically reacted with primary amines to form a stable amide bond. This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Tosyl Group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Therefore, the two main reactions you will likely be monitoring are amide bond formation and nucleophilic substitution .

Q2: Which analytical techniques are most suitable for monitoring these reactions?

Several techniques can be employed, each with its own advantages:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product. It is particularly useful for optimizing reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by separating the reactants, products, and any byproducts. It is ideal for determining reaction conversion and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of the product and the quantification of reaction conversion by integrating characteristic peaks.

  • Mass Spectrometry (MS): Confirms the identity of the product by determining its molecular weight. It is often coupled with HPLC (LC-MS) for comprehensive analysis.

Q3: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

TLC is a straightforward method to visualize the progress of your reaction. The key is to find a solvent system that provides good separation between your starting materials (this compound and the nucleophile/amine) and the desired product.

General TLC Monitoring Protocol:

  • Prepare your TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spot the plate: Apply small spots of your starting materials (for reference) and the reaction mixture on the baseline. It is good practice to have a "co-spot" lane where you apply both the starting material and the reaction mixture to help with identification.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin for amines).

The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Troubleshooting Guides

Amide Bond Formation (Reaction at the Carboxylic Acid)

Issue 1: The reaction is not progressing as monitored by TLC (starting material spot remains, no product spot appears).

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: Ensure your EDC and NHS are fresh and have been stored under anhydrous conditions. Prepare stock solutions of EDC and NHS immediately before use.

  • Possible Cause: Incorrect pH of the reaction mixture.

    • Solution: The activation step with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction with the amine is favored at a pH of 7-8. Use a non-amine, non-carboxylate buffer like MES for the activation and then adjust the pH for the coupling step.

  • Possible Cause: Presence of primary amines in the buffer (e.g., Tris).

    • Solution: Use a buffer that does not contain primary amines, which would compete with your target molecule. Phosphate-buffered saline (PBS) is a suitable choice for the coupling step.

Issue 2: Multiple spots are observed on the TLC plate, indicating byproducts.

  • Possible Cause: Hydrolysis of the activated NHS-ester.

    • Solution: The NHS-ester is susceptible to hydrolysis, especially at higher pH. Perform the reaction promptly after the activation step.

  • Possible Cause: Side reactions of the activating agents.

    • Solution: Use the appropriate stoichiometry of EDC and NHS. An excess can lead to side product formation.

Nucleophilic Substitution (Reaction at the Tosyl Group)

Issue 1: The nucleophilic substitution reaction is slow or incomplete.

  • Possible Cause: The nucleophile is too weak.

    • Solution: Consider using a stronger nucleophile or increasing the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.

  • Possible Cause: Poor choice of solvent.

    • Solution: For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile, thus increasing its reactivity.

Issue 2: The formation of elimination byproducts is observed.

  • Possible Cause: The nucleophile is also a strong base.

    • Solution: If possible, use a less basic nucleophile. Alternatively, running the reaction at a lower temperature can favor substitution over elimination.

Experimental Protocols

Protocol 1: Monitoring Amide Bond Formation using HPLC

This protocol describes the monitoring of the reaction between this compound and a primary amine-containing molecule using reverse-phase HPLC.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add freshly prepared EDC and NHS solutions (typically a 1.5 to 5-fold molar excess over the carboxylic acid). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule to the activated this compound solution. Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the reaction in the aliquot by adding a small amount of a primary amine-containing solution (e.g., Tris or glycine) to consume any unreacted activated PEG.

  • HPLC Analysis: Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

Data Presentation:

Time PointArea % this compoundArea % Amine Starting MaterialArea % Product
0 hr98%99%<1%
1 hr60%65%35%
2 hr30%35%65%
4 hr5%8%90%
24 hr<1%<1%>98%

Note: The above data is illustrative. Actual results will vary depending on the specific reactants and conditions.

Protocol 2: Monitoring Nucleophilic Substitution using TLC

This protocol outlines the use of TLC to monitor the reaction of this compound with a thiol-containing nucleophile.

Methodology:

  • Reaction Setup: Dissolve this compound and the thiol nucleophile in a suitable polar aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the thiol.

  • TLC Monitoring:

    • On a silica gel TLC plate, spot the following:

      • Lane 1: this compound starting material.

      • Lane 2: A co-spot of this compound and the reaction mixture.

      • Lane 3: The reaction mixture at t=0.

      • Subsequent lanes: The reaction mixture at various time intervals (e.g., 30 min, 1 hr, 2 hr).

  • Development and Visualization: Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5 v/v). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

Data Presentation:

CompoundPolarityExpected Rf in DCM:MeOH (95:5)
This compoundMore Polar~0.4
Thiol NucleophileVariesVaries
ProductLess Polar~0.6

Note: Rf values are estimates and should be determined experimentally.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Reaction Setup cluster_monitoring Progress Monitoring cluster_decision Decision Point cluster_end Workup start Start Reaction reactants Mix this compound and Nucleophile/Amine start->reactants sampling Take Aliquots at Time Intervals reactants->sampling analysis Analyze by TLC / HPLC sampling->analysis decision Reaction Complete? analysis->decision decision->sampling No workup Quench and Purify decision->workup Yes

Caption: Experimental workflow for monitoring a this compound reaction.

Troubleshooting_Logic cluster_amide Amide Bond Formation Issues cluster_substitution Nucleophilic Substitution Issues start Low or No Product Formation activation Check Activator Quality (EDC/NHS) start->activation ph_amide Verify Reaction pH start->ph_amide buffer_amide Ensure Amine-Free Buffer start->buffer_amide nucleophile Assess Nucleophile Strength start->nucleophile solvent Optimize Solvent Choice start->solvent temp Adjust Reaction Temperature start->temp

Caption: Troubleshooting logic for low product yield in this compound reactions.

Technical Support Center: Tos-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Tos-PEG4-acid in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two key functional groups:

  • Tosyl (Tos) group: A good leaving group that can react with nucleophiles such as thiols under appropriate conditions. However, for most protein conjugation applications, the primary focus is on the carboxylic acid group.

  • Carboxylic acid (-COOH) group: This group can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1]

The PEG4 (polyethylene glycol) spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.

Q2: What is the primary cause of this compound degradation?

The primary cause of degradation is hydrolysis. Both the tosyl group and the activated carboxylic acid ester are susceptible to hydrolysis, especially in aqueous environments.[2][3]

  • Tosyl Group Hydrolysis: The tosyl group is generally stable but can undergo slow hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures.

  • Activated Carboxylic Acid Hydrolysis: The activated ester (e.g., an NHS ester) formed from the carboxylic acid is highly susceptible to hydrolysis. This is a competitive reaction to the desired amidation with the amine. The rate of hydrolysis is significantly influenced by pH and temperature.[4][5]

Q3: How should I store and handle this compound and its activated form?

Proper storage and handling are critical to maintain the reactivity of the reagent.

  • This compound: Store at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Activated this compound (e.g., NHS ester): These activated esters are highly moisture-sensitive. It is strongly recommended to prepare the activated ester immediately before use. Do not prepare stock solutions for storage. If a stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) is prepared, it should be used promptly and any unused portion discarded.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of Activated this compound The activated ester is highly susceptible to hydrolysis. Prepare the activated reagent fresh for each experiment. Minimize the time the activated reagent is in an aqueous buffer before the addition of the amine-containing molecule.
Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect Reaction pH The pH for the activation of the carboxylic acid with EDC/NHS is typically optimal around pH 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is most efficient at pH 7.2-8.5. Ensure your buffers are correctly prepared and the pH is verified.
Presence of Nucleophiles in the Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated ester. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer for the conjugation step.
Insufficient Molar Excess of Reagents A molar excess of the activated this compound over the amine-containing molecule is typically required to drive the reaction to completion. A starting point is often a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.
Inaccessible Amine Groups on the Protein The primary amines on the protein may be sterically hindered or buried within the protein's structure. Consider performing the reaction under partial denaturing conditions (if the protein can be refolded) or using a longer PEG spacer to improve accessibility.
Issue 2: Protein Aggregation or Precipitation During Reaction

Possible Causes & Solutions

Possible CauseRecommended Solution
Change in Buffer Conditions The addition of reagents or a shift in pH can affect protein stability. Ensure the protein is soluble and stable in the final reaction buffer. Perform a buffer exchange for the protein into the desired reaction buffer before starting the conjugation.
High Concentration of Organic Solvent If this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation.
High Protein Concentration High protein concentrations can sometimes lead to aggregation during the conjugation process. Try reducing the protein concentration in the reaction mixture.

Quantitative Data Summary

The stability of this compound and its activated form is critical for successful conjugation. The following tables provide data on the hydrolysis rates of related compounds to guide experimental design.

Table 1: Estimated Stability of the Tosyl Group

The tosyl group is relatively stable, but hydrolysis can be accelerated by non-neutral pH and higher temperatures. The data below is a qualitative guide.

ConditionEstimated Stability
pH 4-8 Generally stable for short-term experiments at room temperature.
pH < 4 (Acidic) Increased rate of hydrolysis.
pH > 8 (Basic) Increased rate of hydrolysis.
Elevated Temperature (> 37°C) Significantly increased rate of hydrolysis.

Table 2: Half-life of NHS Esters in Aqueous Solution

The hydrolysis of the N-hydroxysuccinimide (NHS) ester is a critical competing reaction. The half-life of the activated ester is highly dependent on pH and temperature.

pHTemperatureApproximate Half-life
7.00°C~4-5 hours
7.4Room Temperature~1-2 hours
8.04°C~1 hour
8.5Room Temperature~30 minutes
8.64°C~10 minutes

Note: These values are approximate and can vary depending on the specific structure of the NHS ester and the buffer composition.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the two-step activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Allow all reagents to warm to room temperature before opening the vials.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before activation, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO or in Activation Buffer.

  • In a clean reaction tube, add the desired amount of this compound from the stock solution.

  • Add Activation Buffer to the reaction tube.

  • Add a 2- to 5-fold molar excess of NHS (or Sulfo-NHS) to the reaction tube.

  • Add a 2- to 10-fold molar excess of EDC to the reaction tube.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The activated Tos-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the reaction of the pre-activated Tos-PEG4-NHS ester with primary amines on a protein.

Materials:

  • Activated Tos-PEG4-NHS ester solution (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Ensure the protein solution is in the appropriate conjugation buffer at the desired concentration.

  • Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should be kept below 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG reagent, byproducts (EDC and NHS), and any unreacted protein.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller molecules like unreacted PEG and reaction byproducts.

  • Ion Exchange Chromatography (IEX): Can be used to separate proteins based on their charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can change the hydrophobicity of a protein, which can be exploited for purification.

  • Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.

The choice of purification method will depend on the properties of the protein and the degree of separation required.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification Tos_PEG_Acid This compound EDC_NHS EDC + NHS (in Activation Buffer, pH 4.5-6.0) Tos_PEG_Acid->EDC_NHS Add Activated_Ester Activated Tos-PEG4-NHS Ester EDC_NHS->Activated_Ester Incubate 15-30 min at RT Protein Amine-containing Protein (in Conjugation Buffer, pH 7.2-8.5) Activated_Ester->Protein PEGylated_Protein_mix Reaction Mixture (PEGylated Protein + Unreacted components) Protein->PEGylated_Protein_mix Incubate 1-2h at RT or overnight at 4°C Quenching_Buffer Quenching Buffer (e.g., Tris or Glycine) PEGylated_Protein_mix->Quenching_Buffer Add Quenched_Mixture Quenched Reaction Mixture Quenching_Buffer->Quenched_Mixture Incubate 15-30 min at RT Purification Purification (e.g., SEC, IEX) Quenched_Mixture->Purification Pure_Product Purified PEGylated Protein Purification->Pure_Product

Figure 1. Experimental workflow for the conjugation of this compound to an amine-containing protein.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents Yes check_pH Is the reaction pH correct for activation and conjugation? check_reagents->check_pH Yes solution_reagents Use fresh, properly stored reagents. check_reagents->solution_reagents No check_buffer Does the conjugation buffer contain primary amines? check_pH->check_buffer Yes solution_pH Verify and adjust buffer pH. check_pH->solution_pH No check_ratio Is the molar ratio of activated PEG to protein sufficient? check_buffer->check_ratio Yes solution_buffer Use an amine-free buffer (e.g., PBS, HEPES). check_buffer->solution_buffer No hydrolysis Was the activated ester used immediately? check_ratio->hydrolysis Yes solution_ratio Increase the molar excess of activated PEG. check_ratio->solution_ratio No solution_hydrolysis Minimize time in aqueous buffer before adding protein. hydrolysis->solution_hydrolysis No

Figure 2. Troubleshooting logic for low yield in this compound conjugation reactions.

References

Validation & Comparative

A Comparative Guide to Tos-PEG4-Acid and Other Common PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the development of bioconjugates, influencing stability, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance the properties of biomolecules, and the choice of the reactive group at the terminus of the PEG chain dictates the conjugation strategy. This guide provides an objective comparison of Tos-PEG4-acid with other prevalent PEG linkers: Maleimide-PEG4-acid, NHS-ester-PEG4-acid, and Azido-PEG4-acid. This analysis is supported by a summary of their chemical properties, reactivity, and stability, with detailed experimental protocols for their application.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can improve the solubility and stability of bioconjugates and reduce their immunogenicity. The discrete PEG4 linker offers a defined length, ensuring homogeneity of the final product. The terminal acid group on these linkers provides a handle for conjugation to a second molecule, often after the primary reactive group has been coupled to the first biomolecule.

The key differentiator among the linkers discussed here is their primary reactive moiety:

  • This compound: Features a tosyl (p-toluenesulfonyl) group, which is an excellent leaving group for nucleophilic substitution reactions, primarily targeting amines and thiols.

  • Maleimide-PEG4-acid: Contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues.

  • NHS-ester-PEG4-acid: Possesses an N-hydroxysuccinimide ester, a widely used amine-reactive group that forms stable amide bonds with lysine residues.

  • Azido-PEG4-acid: Bears an azide group for use in bioorthogonal "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Comparative Analysis of PEG Linker Properties

The choice of a PEG linker is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the reaction conditions required. The following table summarizes the key characteristics of each linker.

FeatureThis compoundMaleimide-PEG4-acidNHS-ester-PEG4-acidAzido-PEG4-acid
Reactive Group Tosyl (p-toluenesulfonyl)MaleimideN-hydroxysuccinimide esterAzide
Target Functional Group Primary amines (e.g., lysine), Thiols (e.g., cysteine)Thiols (e.g., cysteine)Primary amines (e.g., lysine)Terminal alkynes, Strained alkynes (e.g., DBCO)
Resulting Linkage Sulfonamide (with amines), Thioether (with thiols)Thioether (via Michael addition)Amide1,2,3-Triazole
Reaction pH 8.0 - 9.5 (for amines)6.5 - 7.57.2 - 8.5N/A (Catalyst dependent)
Linkage Stability Sulfonamide: HighThioether: Prone to retro-Michael reaction (thiol exchange)Amide: HighTriazole: High
Key Advantages Good leaving group, reacts with multiple nucleophiles.High specificity for thiols.Well-established chemistry, high efficiency with amines.Bioorthogonal, highly specific, stable linkage.
Key Disadvantages Potential for lower selectivity between amines and thiols compared to other linkers.Linkage instability in the presence of other thiols.Hydrolytically unstable, requiring anhydrous conditions for storage and handling.Requires a reaction partner (alkyne) and often a catalyst (copper) which can be cytotoxic.

Experimental Data Summary

While direct head-to-head comparative studies with quantitative kinetic and stability data for all four linkers under identical conditions are limited in the literature, the following tables provide a synopsis of available data on their stability and performance, particularly in the context of antibody-drug conjugates (ADCs).

Table 1: Linkage Stability Comparison
Linkage TypeFormed FromStability in Serum/BufferKey Considerations
Sulfonamide Tosyl + AmineHigh. The sulfonamide bond is generally stable to hydrolysis.[1] The half-life of sulfonamides in plasma can vary widely depending on the overall molecular structure.[2]Considered a stable, non-cleavable linkage.
Thioether Maleimide + ThiolModerate. Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin or glutathione.[3]Efforts to stabilize the maleimide-thiol adduct are an active area of research.
Amide NHS-ester + AmineHigh. The amide bond is one of the most stable covalent bonds in biological systems, with a very long half-life under physiological conditions.[4]Considered a stable, non-cleavable linkage.
1,2,3-Triazole Azide + AlkyneHigh. The triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction.[5]Considered a stable, non-cleavable linkage.
Table 2: In Vivo Performance of ADCs with Different Linker Chemistries (Qualitative Comparison)
Linker ChemistryGeneral In Vivo Performance CharacteristicsReferences
Dipeptide (e.g., Val-Cit) Cleavable by lysosomal proteases. Shows potent anti-tumor activity. The choice of dipeptide affects stability and efficacy.
Glucuronide Cleavable by β-glucuronidase, an enzyme often present in the tumor microenvironment. Demonstrates high plasma stability.
Non-cleavable (e.g., SMCC) Generally offers superior plasma stability, which can lead to a better safety profile. Efficacy depends on the lysosomal degradation of the antibody to release the payload.

Note: In vivo performance is highly dependent on the specific antibody, payload, target antigen, and tumor model used. The data presented here is a generalization from multiple studies.

Experimental Workflows and Signaling Pathways

The selection of a linker dictates the experimental workflow for bioconjugation. The following diagrams illustrate the general workflows for creating a bioconjugate using each of the discussed linkers.

experimental_workflow cluster_tosyl This compound Workflow Tos_Biomolecule Biomolecule (with Amine/Thiol) Tos_Conjugation Nucleophilic Substitution (pH 8.0-9.5) Tos_Biomolecule->Tos_Conjugation Tos_PEG4 This compound Tos_PEG4->Tos_Conjugation Tos_Conjugate1 Biomolecule-PEG4-acid Tos_Conjugation->Tos_Conjugate1 Tos_Activation Carboxyl Activation (EDC/NHS) Tos_Conjugate1->Tos_Activation Tos_Conjugate2 Final Bioconjugate Tos_Activation->Tos_Conjugate2 Tos_Payload Payload (with Amine) Tos_Payload->Tos_Conjugate2

Caption: General workflow for bioconjugation using this compound.

experimental_workflow_maleimide cluster_maleimide Maleimide-PEG4-acid Workflow Mal_Biomolecule Biomolecule (with Thiol) Mal_Conjugation Michael Addition (pH 6.5-7.5) Mal_Biomolecule->Mal_Conjugation Mal_PEG4 Maleimide-PEG4-acid Mal_PEG4->Mal_Conjugation Mal_Conjugate1 Biomolecule-PEG4-acid Mal_Conjugation->Mal_Conjugate1 Mal_Activation Carboxyl Activation (EDC/NHS) Mal_Conjugate1->Mal_Activation Mal_Conjugate2 Final Bioconjugate Mal_Activation->Mal_Conjugate2 Mal_Payload Payload (with Amine) Mal_Payload->Mal_Conjugate2

Caption: General workflow for bioconjugation using Maleimide-PEG4-acid.

experimental_workflow_nhs cluster_nhs NHS-ester-PEG4-acid Workflow NHS_Biomolecule Biomolecule (with Amine) NHS_Conjugation Amine Acylation (pH 7.2-8.5) NHS_Biomolecule->NHS_Conjugation NHS_PEG4 NHS-ester-PEG4-acid NHS_PEG4->NHS_Conjugation NHS_Conjugate1 Biomolecule-PEG4-acid NHS_Conjugation->NHS_Conjugate1 NHS_Activation Carboxyl Activation (EDC/NHS) NHS_Conjugate1->NHS_Activation NHS_Conjugate2 Final Bioconjugate NHS_Activation->NHS_Conjugate2 NHS_Payload Payload (with Amine) NHS_Payload->NHS_Conjugate2

Caption: General workflow for bioconjugation using NHS-ester-PEG4-acid.

experimental_workflow_azide cluster_azide Azido-PEG4-acid Workflow Azide_Biomolecule Biomolecule (with Alkyne) Azide_Conjugation Click Chemistry (CuAAC or SPAAC) Azide_Biomolecule->Azide_Conjugation Azide_PEG4 Azido-PEG4-acid Azide_PEG4->Azide_Conjugation Azide_Conjugate1 Biomolecule-PEG4-acid Azide_Conjugation->Azide_Conjugate1 Azide_Activation Carboxyl Activation (EDC/NHS) Azide_Conjugate1->Azide_Activation Azide_Conjugate2 Final Bioconjugate Azide_Activation->Azide_Conjugate2 Azide_Payload Payload (with Amine) Azide_Payload->Azide_Conjugate2

Caption: General workflow for bioconjugation using Azido-PEG4-acid.

Experimental Protocols

The following are representative protocols for the conjugation of a protein (e.g., an antibody) with each of the discussed PEG linkers. These protocols are general and may require optimization for specific applications.

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

    • Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or payload has a chromophore.

Protocol 2: Protein Conjugation with Maleimide-PEG4-acid

This protocol details the conjugation of Maleimide-PEG4-acid to a protein with available thiol groups, which may require prior reduction of disulfide bonds.

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG4-acid

  • Anhydrous DMSO

  • Quenching solution (e.g., 100 mM cysteine or N-acetylcysteine)

  • Desalting columns

Procedure:

  • Protein Reduction (if necessary):

    • Add a 10- to 20-fold molar excess of the reducing agent to the protein solution.

    • Incubate at 37°C for 90 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging the protein into the conjugation buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Maleimide-PEG4-acid (e.g., 10 mM) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG4-acid stock solution to the reduced protein solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to block any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Protocol 3: Protein Conjugation with NHS-ester-PEG4-acid

This protocol describes the common method of conjugating an NHS-ester-PEG linker to lysine residues on a protein.

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester-PEG4-acid

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer.

    • Immediately before use, dissolve the NHS-ester-PEG4-acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the NHS-ester-PEG4-acid stock solution to the protein solution.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching and Purification:

    • Quench and purify the conjugate as described in Protocol 1.

  • Characterization:

    • Characterize the conjugate as described in Protocol 1.

Protocol 4: Protein Conjugation with Azido-PEG4-acid via CuAAC

This protocol outlines the copper-catalyzed click chemistry reaction between an alkyne-modified protein and Azido-PEG4-acid.

Materials:

  • Alkyne-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-acid

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Azido-PEG4-acid (e.g., 10 mM in DMSO), CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein and Azido-PEG4-acid (typically a 5- to 20-fold molar excess over the protein).

    • In a separate tube, premix CuSO4 and THPTA (e.g., at a 1:5 molar ratio).

    • Add the CuSO4/THPTA premix to the protein/azide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM for copper/ligand and 5-10 mM for sodium ascorbate.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the conjugate using a desalting column to remove excess reagents and copper.

    • Characterize the conjugate as described in Protocol 1.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile option for targeting amines and thiols, forming stable linkages. However, for highly specific thiol or amine conjugation, Maleimide-PEG4-acid and NHS-ester-PEG4-acid, respectively, are well-established alternatives. For applications requiring bioorthogonality and exceptional linkage stability, Azido-PEG4-acid is the linker of choice. The optimal linker will always depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. The experimental protocols provided herein serve as a starting point for the development of robust and effective bioconjugation strategies.

References

The Strategic Advantage of Tos-PEG4-acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple bridge between the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. Among the diverse array of available linkers, Tos-PEG4-acid has emerged as a strategic choice, offering a unique combination of properties that can significantly enhance PROTAC performance. This guide provides an objective comparison of this compound with other linker alternatives, supported by representative experimental data and detailed protocols.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.[1] The linker's length, flexibility, solubility, and chemical reactivity all play a crucial role in this process.[2]

This compound: A Multifaceted Linker for Robust PROTAC Synthesis

This compound is a bifunctional, polyethylene glycol (PEG)-based linker. Its structure comprises a tosyl (Tos) group at one terminus, a four-unit PEG chain, and a carboxylic acid at the other terminus. This specific architecture imparts several advantages in PROTAC design.

The PEG4 component, consisting of four repeating ethylene glycol units, confers hydrophilicity to the PROTAC molecule.[3][4] This is a significant advantage as many warheads and E3 ligase ligands are hydrophobic. Enhanced water solubility can improve a PROTAC's overall physicochemical properties, cell permeability, and oral absorption.[3] The defined length of the PEG4 chain also provides a flexible spacer, which is crucial for achieving the optimal orientation and distance between the target protein and the E3 ligase for efficient ternary complex formation.

The terminal functional groups of this compound provide versatile handles for conjugation. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines (-NH2), hydroxyls (-OH), and thiols (-SH) on the warhead or E3 ligase ligand. This allows for a directed and efficient coupling reaction. The carboxylic acid terminus can be readily activated to form a stable amide bond with an amine group on the corresponding binding ligand. This dual reactivity enables a modular and controlled approach to PROTAC synthesis.

Comparative Analysis: this compound vs. Alternative Linkers

The selection of a linker is a critical step in optimizing a PROTAC's biological activity. While a "one-size-fits-all" solution does not exist, a comparison with other common linker types highlights the strategic advantages of this compound.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound Bifunctional (Tosyl, Carboxylic Acid), PEG-based, Hydrophilic, Flexible- Versatile and directional synthesis - Enhances solubility and permeability - Defined length for optimal ternary complex formation- Potential for non-specific reactions of the tosyl group if not controlled
Alkyl Chains Hydrophobic, Flexible- Synthetically simple and readily available - High conformational flexibility- Poor water solubility - Can lead to non-specific hydrophobic interactions - May result in poor pharmacokinetic properties
Rigid Linkers (e.g., piperazine, aromatic rings) Conformational constraint- Can pre-organize the PROTAC for optimal binding - May improve metabolic stability- Can be synthetically challenging - May introduce steric hindrance - Less adaptable to different target-ligase pairs
Clickable Linkers (e.g., Alkynes, Azides) Bioorthogonal reactivity- High efficiency and specificity of ligation - Enables modular and rapid PROTAC assembly- Requires a two-step "click" reaction - May introduce a triazole ring which can impact properties

Quantitative Comparison of PROTACs with Different Linker Types

The following table summarizes representative data on the impact of linker composition on PROTAC performance. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4PEG415955.2
BRD4Alkyl (C8)50801.8General knowledge
BRD4Rigid (Piperazine)8>983.5
BTKPEG-based590High
BTKAlkyl-based2575Moderate

DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis where the tosyl group of this compound is first reacted with an amine-containing warhead, followed by the coupling of the carboxylic acid with an amine-containing E3 ligase ligand.

Step 1: Conjugation of Warhead to this compound

  • Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the warhead-linker conjugate by flash column chromatography.

Step 2: Coupling of Warhead-Linker to E3 Ligase Ligand

  • Dissolve the purified warhead-linker conjugate (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizing the Logic and Workflow

PROTAC_Design_Logic Logical Advantages of this compound cluster_linker This compound cluster_advantages Advantages Tos Tosyl Group PEG4 PEG4 Chain Reactivity Versatile Reactivity Tos->Reactivity Good Leaving Group Acid Carboxylic Acid Solubility Enhanced Solubility PEG4->Solubility Hydrophilicity Ternary Optimal Ternary Complex PEG4->Ternary Flexibility & Length Acid->Reactivity Amide Bond Formation PK Improved PK Properties Solubility->PK

Caption: Logical advantages of this compound in PROTAC design.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound Start Start Materials: - Warhead-NH2 - this compound - E3 Ligase-NH2 Step1 Step 1: Conjugation Warhead-NH2 + this compound Start->Step1 Intermediate Warhead-NH-PEG4-acid Step1->Intermediate Step2 Step 2: Coupling Intermediate + E3 Ligase-NH2 Intermediate->Step2 Final_PROTAC Final PROTAC: Warhead-NH-PEG4-CO-NH-E3 Ligase Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). A linker's stability, reactivity, and influence on the final conjugate's properties can significantly impact therapeutic efficacy and safety. This guide provides a comparative analysis of two popular linker chemistries: the thiol-reactive maleimide linkers and the bioorthogonal tetrazine-based linkers, exemplified by Methyltetrazine-PEG4-Acid (Me-Tz-PEG4-COOH), which appears to be the intended comparison for "Tos-PEG4-acid".

Executive Summary

Maleimide linkers are a well-established tool in bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. This allows for site-specific conjugation under mild conditions. However, the stability of the resulting thioether bond can be a concern due to the potential for retro-Michael addition, which can lead to premature drug release.

In contrast, tetrazine-based linkers like Me-Tz-PEG4-COOH represent a newer class of bioorthogonal reagents. They react with strained alkenes, such as trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" is exceptionally fast, highly specific, and occurs without interfering with native biological functional groups. The resulting conjugate is generally more stable than those formed with maleimide linkers.

Performance Comparison: A Data-Driven Look at Linker Technologies

To provide a clear comparison, the following table summarizes key performance indicators for Me-Tz-PEG4-COOH (via TCO-tetrazine ligation) versus maleimide-based conjugation methods. The data is compiled from various studies to offer a consolidated overview.[1]

FeatureMaleimide LinkersMe-Tz-PEG4-COOH (Tetrazine Linker)
Target Functional Group Thiols (e.g., from Cysteine)Trans-cyclooctene (TCO) - requires pre-modification
Reaction Mechanism Michael Addition[2][3]Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition[4]
Reaction pH 6.5 - 7.5 for optimal thiol selectivity[2]Broad pH range, typically physiological pH (e.g., 7.4)
Reaction Speed Fast (minutes to hours)Extremely fast (seconds to minutes)
Specificity High for thiols within the optimal pH range. Can react with amines at higher pH.Bioorthogonal - highly specific for the TCO partner, no cross-reactivity with native functional groups.
Conjugate Stability Susceptible to retro-Michael addition (deconjugation) and hydrolysis.Highly stable covalent bond.
Homogeneity of Final Product Can be heterogeneous if multiple cysteines are present or if reaction conditions are not tightly controlled.Can produce highly homogeneous conjugates due to the specific nature of the click reaction.
Workflow Typically a one-step conjugation to native or engineered cysteines.Usually a two-step process: 1) modification of the biomolecule with TCO, 2) reaction with the tetrazine linker.

Chemical Reaction Mechanisms

The fundamental difference in the performance of these two linkers stems from their distinct reaction mechanisms.

Maleimide Linker Mechanism

Maleimide linkers react with thiol groups via a Michael addition. The thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.

Michael addition reaction of a maleimide linker with a thiol group.

Me-Tz-PEG4-COOH (Tetrazine) Linker Mechanism

Me-Tz-PEG4-COOH participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This is a type of "click chemistry" that is bioorthogonal. The reaction is characterized by its rapid kinetics and high specificity.

Inverse electron demand Diels-Alder (iEDDA) reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using maleimide and tetrazine linkers.

Protocol 1: Conjugation of a Maleimide Linker to a Thiol-Containing Protein

This protocol describes the general steps for labeling a protein with a maleimide-functionalized molecule.

Materials:

  • Protein to be conjugated (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5, e.g., PBS, HEPES, or Tris).

  • Maleimide-functionalized molecule (e.g., Maleimide-PEG4-Acid).

  • Reducing agent (e.g., TCEP, tris-carboxyethylphosphine) if disulfide bond reduction is needed.

  • Anhydrous DMSO or DMF.

  • Degassed buffers.

  • Desalting columns for purification.

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. It is crucial to use degassed buffers to prevent re-oxidation of thiols.

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.

  • Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold molar excess of the maleimide linker over the protein).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Purification: Remove excess, unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column.

Protocol 2: Two-Step Conjugation using Me-Tz-PEG4-COOH

This protocol involves the initial modification of a biomolecule with a TCO group, followed by the click reaction with Me-Tz-PEG4-COOH.

Part A: TCO-Modification of an Amine-Containing Protein

Materials:

  • Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-PEGn-NHS ester.

  • Anhydrous DMSO.

  • Desalting columns.

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.

  • Conjugation: Add the TCO-PEGn-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Purification: Remove excess TCO reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.

Part B: Click Reaction of TCO-Modified Protein with Me-Tz-PEG4-COOH

Materials:

  • Purified TCO-modified protein from Part A.

  • Me-Tz-PEG4-COOH.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-Hydroxysulfosuccinimide).

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Anhydrous DMSO.

Procedure:

  • Reagent Preparation: Prepare stock solutions of Me-Tz-PEG4-COOH, EDC, and Sulfo-NHS in anhydrous DMSO.

  • Activation of Me-Tz-PEG4-COOH: In a separate tube, combine Me-Tz-PEG4-COOH with EDC and Sulfo-NHS in Reaction Buffer. A common molar ratio is 1:2:5 (Me-Tz-PEG4-COOH:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Click Reaction: Add the activated Me-Tz-PEG4-COOH solution to the TCO-modified protein solution. A 1.5 to 5-fold molar excess of the tetrazine over the TCO-protein is typically used.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: If necessary, the final conjugate can be purified from any excess reagents by size exclusion chromatography.

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the bioconjugation process for both linker types.

experimental_workflow cluster_maleimide Maleimide Conjugation Workflow cluster_tetrazine Tetrazine Conjugation Workflow start_maleimide Start: Thiol-containing Protein reduce_disulfides Reduce Disulfide Bonds (if necessary) start_maleimide->reduce_disulfides react_maleimide React with Maleimide Linker reduce_disulfides->react_maleimide purify_maleimide Purify Conjugate react_maleimide->purify_maleimide end_maleimide Final Maleimide Conjugate purify_maleimide->end_maleimide start_tetrazine Start: Amine-containing Protein modify_tco Modify with TCO-NHS Ester start_tetrazine->modify_tco purify_tco Purify TCO-Protein modify_tco->purify_tco react_tetrazine React with Activated Me-Tz-PEG4-COOH purify_tco->react_tetrazine purify_tetrazine Purify Final Conjugate react_tetrazine->purify_tetrazine end_tetrazine Final Tetrazine Conjugate purify_tetrazine->end_tetrazine

Comparison of experimental workflows for maleimide and tetrazine bioconjugation.

Conclusion

The selection of a linker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate.

Maleimide linkers remain a valuable and widely used tool for bioconjugation, particularly when leveraging their high reactivity with thiols for site-specific modification. However, researchers must be mindful of the potential for instability of the resulting conjugate.

Me-Tz-PEG4-COOH and other tetrazine-based linkers offer a powerful alternative, providing exceptionally fast reaction kinetics, bioorthogonality, and a highly stable final product. While this approach often requires a two-step process, the resulting homogeneity and stability of the conjugate can be highly advantageous, especially in the development of next-generation, well-defined therapeutics like ADCs. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in this critical aspect of bioconjugate design.

References

Assessing the Stability of Bioconjugates: A Comparative Guide to Tos-PEG4-Acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of stable and effective bioconjugates. The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of conjugates formed using Tos-PEG4-acid with those created using common alternative linkers, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that contains a tosyl group and a terminal carboxylic acid, connected by a four-unit polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Performance Comparison: Stability of Conjugated Linkages

The stability of a bioconjugate is largely determined by the nature of the covalent bond formed between the linker and the biomolecule. When this compound's carboxylic acid is activated (e.g., with EDC/NHS) and reacted with a primary amine (e.g., on a lysine residue of a protein), it forms a highly stable amide bond. This section compares the stability of this amide linkage with other common conjugation chemistries.

Linker ChemistryResulting LinkageStability CharacteristicsTypical Half-life in Plasma
This compound (activated) + Amine Amide Highly stable to hydrolysis and enzymatic degradation. Considered one of the most stable bonds in bioconjugation.Very long (> 7 days)
NHS Ester-PEG4 + Amine Amide Similar high stability to the amide bond formed from activated this compound.Very long (> 7 days)
Maleimide-PEG4 + Thiol ThioetherProne to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like albumin.Variable (hours to days)
Hydrazone Linker + Carbonyl HydrazonepH-sensitive; stable at physiological pH but cleavable in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation.~2 days (can be engineered for longer)
Disulfide Linker + Thiol DisulfideCleavable in the reducing environment inside cells (high glutathione). Can be unstable in plasma due to disulfide exchange.Variable (engineered for stability)

Note: The half-life data presented is a general representation compiled from various studies and can vary significantly based on the specific conjugate, payload, and experimental conditions. Direct quantitative comparative stability studies for this compound conjugated molecules are not extensively available in the public domain.

Experimental Protocols

Reproducible assessment of conjugate stability is crucial for selecting the optimal linker. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay by LC-MS

This assay is a cornerstone for evaluating the stability of antibody-drug conjugates (ADCs) by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies linker cleavage and payload deconjugation.

Objective: To quantify the stability of an ADC in plasma by measuring the average DAR at different time points.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A affinity chromatography beads

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. Collect aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A beads.

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.

  • Reduction (for subunit analysis): Treat the ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the intact or reduced ADC using a reverse-phase LC-MS method.

  • Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded species and their relative abundances. Calculate the average DAR for each time point.[1][2][3]

Hydrolytic Stability of Amine-Reactive Linkers

This protocol assesses the stability of the reactive group of the linker (e.g., tosyl or NHS ester) in aqueous buffer before conjugation.

Objective: To determine the hydrolytic half-life of an amine-reactive linker at a specific pH.

Materials:

  • This compound or NHS-ester PEG linker

  • Reaction buffer (e.g., PBS at pH 7.4 and pH 8.5)

  • Quenching solution (e.g., hydroxylamine)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the linker in the reaction buffer to a known concentration.

  • Incubate the solution at a controlled temperature (e.g., 25°C).

  • At various time points, take an aliquot of the reaction and quench it to stop further hydrolysis.

  • Analyze the quenched samples by RP-HPLC to quantify the amount of remaining active linker.

  • Plot the concentration of the active linker versus time and calculate the half-life of hydrolysis.

Mandatory Visualizations

Signaling Pathway: EGFR Targeted by an Antibody-Drug Conjugate

Antibody-drug conjugates are often designed to target specific signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target. An ADC targeting EGFR can deliver a cytotoxic payload directly to cancer cells overexpressing this receptor.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate EGFR EGFR ADC->EGFR Binds EGF EGF Ligand EGF->EGFR Binds Internalization Internalization (Endocytosis) EGFR->Internalization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway targeted by an antibody-drug conjugate.

Experimental Workflow: Assessing the Bystander Effect of an ADC

The bystander effect, where an ADC kills not only the target cancer cell but also neighboring antigen-negative cells, is a crucial aspect of ADC efficacy, particularly in heterogeneous tumors. This workflow outlines an in vitro co-culture assay to evaluate this effect.

Bystander_Effect_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Antigen-Positive (Ag+) & Antigen-Negative (Ag-, fluorescently labeled) cells Add_ADC Add ADC at various concentrations Seed_Cells->Add_ADC Incubate Incubate for 72-96 hours Add_ADC->Incubate Image_Cells Live-cell imaging to count fluorescent (Ag-) cells Incubate->Image_Cells Viability_Assay Perform cell viability assay (e.g., CellTiter-Glo) for total cells Incubate->Viability_Assay Calculate_Bystander Calculate % viability of Ag- cells and total cell population Image_Cells->Calculate_Bystander Viability_Assay->Calculate_Bystander

References

A Comparative Guide to Analytical Techniques for Confirming Tos-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules is a critical step in the development of advanced therapeutics and research tools. Tos-PEG4-acid is a valuable heterobifunctional linker, featuring a tosyl group that can be displaced and a carboxylic acid ready for amide bond formation. Confirmation of a successful conjugation is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of key analytical techniques used to verify the covalent linkage of this compound to a primary amine, supported by illustrative experimental data and detailed protocols.

Principles of Confirmation

The conjugation of this compound to a primary amine, such as butylamine, typically proceeds via the activation of the carboxylic acid (e.g., with EDC and NHS) to form an amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond. The confirmation of this reaction relies on detecting specific changes in the physicochemical properties of the molecules. This guide will compare four primary analytical techniques for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Data Presentation: A Comparative Overview

To illustrate the utility of each technique, we will consider the model reaction of this compound with butylamine to form N-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanamide.

Table 1: Comparison of Analytical Techniques for Conjugation Confirmation

Analytical TechniquePrincipleKey Observable ChangeProsCons
¹H NMR Measures the magnetic properties of atomic nuclei, providing detailed structural information.Appearance of new signals corresponding to the butylamide group and shifts in protons adjacent to the newly formed amide bond.Provides unambiguous structural confirmation and allows for quantification.Requires a relatively pure sample and higher concentrations; can be complex to interpret.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.A predictable increase in molecular weight corresponding to the addition of the butylamine minus the mass of water.Highly sensitive, provides accurate molecular weight confirmation.Does not provide information on the location of the conjugation; can be sensitive to sample purity and ionization efficiency.
RP-HPLC Separates molecules based on their hydrophobicity.A shift in retention time, typically an increase due to the addition of the butyl group, indicating a change in polarity.Excellent for assessing purity, quantifying reaction completion, and separating starting materials from the product.Retention time shifts can be variable and are not definitive proof of structure on their own.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands.Fast, simple, and provides direct evidence of the formation of the key functional group (amide bond).Less sensitive than other methods and does not provide detailed structural information beyond functional groups.

Table 2: Illustrative Quantitative Data for the Conjugation of this compound with Butylamine

TechniqueParameterThis compound (Starting Material)N-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanamide (Product)
¹H NMR Key Chemical Shifts (δ, ppm)~10-12 (br s, 1H, -COOH), 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG-H), 2.60 (t, 2H, -CH₂-COOH), 2.45 (s, 3H, Ar-CH₃)7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), ~6.5 (br t, 1H, -NH-), 4.15 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG-H), 3.20 (q, 2H, -NH-CH₂-), 2.45 (s, 3H, Ar-CH₃), 2.30 (t, 2H, -CH₂-CONH-), 1.45 (m, 2H, -CH₂-), 1.30 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)
Mass Spec. Exact Mass (m/z) for [M+H]⁺377.1214432.2000
RP-HPLC Retention Time (min)8.510.2
FTIR Key Peaks (cm⁻¹)~3000 (broad, O-H), ~1710 (C=O), 1595 (aromatic C=C), 1363 & 1176 (SO₂)~3300 (N-H), ~1640 (Amide I, C=O), ~1550 (Amide II, N-H), 1595 (aromatic C=C), 1363 & 1176 (SO₂)

Experimental Protocols

General Protocol for Conjugation of this compound to Butylamine
  • Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DCM or DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.). Stir the reaction mixture at room temperature for 1-2 hours.

  • Conjugation: Add butylamine (1.5 eq.) to the activated this compound solution. Let the reaction proceed at room temperature for 4-6 hours or overnight.

  • Work-up and Purification: Quench the reaction if necessary. The product can be purified using an appropriate method, such as column chromatography or preparative HPLC, to remove unreacted starting materials and coupling reagents.

Analytical Protocols

a) ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Number of Scans: 16-64

  • Data Analysis: Compare the spectrum of the product to that of the starting material, this compound. Look for the disappearance of the broad carboxylic acid proton peak and the appearance of new peaks corresponding to the butyl group and the amide proton. Note the downfield shift of the PEG methylene protons adjacent to the newly formed amide bond.[1][2][3]

b) Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100-1000 m/z

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ in the spectrum of the product. Calculate the theoretical mass of the conjugated product and compare it to the observed mass. The expected mass increase is the mass of butylamine (73.14 g/mol ) minus the mass of water (18.02 g/mol ), which is 55.12 g/mol .[4]

c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (for the tosyl group)

  • Data Analysis: Inject the starting material and the reaction mixture/purified product. Successful conjugation is indicated by the appearance of a new, typically more retained peak, and a decrease in the peak corresponding to the this compound.[]

d) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR-FTIR accessory. For a liquid or oil, a thin film can be prepared between salt plates.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Compare the spectrum of the product with the starting material. Key indicators of a successful reaction are the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of the amide I (C=O stretch) band around 1640 cm⁻¹ and the amide II (N-H bend) band around 1550 cm⁻¹. The characteristic peaks of the tosyl group (e.g., ~1363 and ~1176 cm⁻¹ for SO₂ stretching) should remain unchanged.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start This compound + Butylamine activation Activate Carboxylic Acid (EDC, NHS) start->activation conjugation Amide Bond Formation activation->conjugation purification Purification (e.g., HPLC) conjugation->purification product Purified Conjugate purification->product nmr ¹H NMR product->nmr ms Mass Spectrometry product->ms hplc RP-HPLC product->hplc ftir FTIR product->ftir nmr_confirm Structural Confirmation nmr->nmr_confirm ms_confirm Molecular Weight Confirmation ms->ms_confirm hplc_confirm Purity & Conversion Assessment hplc->hplc_confirm ftir_confirm Functional Group Confirmation ftir->ftir_confirm

Experimental workflow for conjugation and confirmation.

logical_relationship cluster_techniques Orthogonal Analytical Techniques main Confirm this compound Conjugation nmr NMR (Definitive Structure) main->nmr Provides ms Mass Spec (Molecular Weight) main->ms Provides hplc HPLC (Purity & Identity) main->hplc Provides ftir FTIR (Functional Group) main->ftir Provides nmr->ms Complements ms->hplc Complements hplc->ftir Complements ftir->nmr Complements

Logical relationship of analytical techniques.

Conclusion

Confirming the successful conjugation of this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While FTIR provides a rapid and straightforward confirmation of amide bond formation, and HPLC is invaluable for assessing purity and reaction completion, NMR and mass spectrometry offer more detailed structural and molecular weight information, respectively. For comprehensive and unambiguous confirmation, a combination of these methods is recommended. This guide provides the foundational knowledge and protocols to enable researchers, scientists, and drug development professionals to confidently characterize their conjugated molecules.

References

A Comparative Guide to PROTACs Featuring a Tos-PEG4-Acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein binder to the E3 ligase recruiter, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs containing a Tos-PEG4-acid linker, positioning its characteristics against other common linker types.

It is important to note that while this compound is a commercially available building block for PROTAC synthesis, direct head-to-head comparative studies detailing its performance against a wide array of other linkers for a single biological target are not extensively published. Therefore, this guide presents a representative comparison based on established principles and data from studies on PROTACs with similar polyethylene glycol (PEG) linkers, alongside other common linker classes. The data herein is synthesized to illustrate the expected performance characteristics and to guide the experimental design of linker optimization studies.

Comparative Analysis of PROTAC Linker Performance

The choice of linker profoundly impacts the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] Linkers are broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers, which often incorporate cyclic or aromatic moieties.[3]

Flexible Linkers: The Role of PEG Chains

PEG linkers are the most frequently used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][4] The ethylene glycol units in PEG linkers can improve the solubility of the entire PROTAC molecule, a common challenge for these high molecular weight compounds. The this compound linker falls into this category, offering a balance of flexibility and hydrophilicity with a defined length of four PEG units.

The length of the PEG linker is a critical parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in unproductive binding modes and a decrease in effective concentration.

Representative Performance Data

To illustrate the impact of linker choice, the following tables summarize representative data for a hypothetical series of PROTACs targeting a bromodomain-containing protein (e.g., BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The performance of a PROTAC with a PEG4 linker is compared with those having shorter and longer PEG linkers, as well as with alkyl and rigid linkers.

Table 1: In Vitro Degradation and Binding Affinity

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Ternary Complex Affinity (KD, nM)
Flexible (PEG) This compound derivative ~15-30 >90 ~10-25
Flexible (PEG)PEG3 derivative~50-100~85~40-60
Flexible (PEG)PEG5 derivative~20-40>90~15-30
Flexible (Alkyl)C8 Alkyl chain~70-150~80~60-90
RigidPiperazine-based~5-15>95~2-10

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are typically determined by Western Blotting. Ternary complex affinity is often measured by biophysical assays like SPR or ITC. The data presented is a synthesized representation from multiple sources to illustrate general trends.

Table 2: Physicochemical and Pharmacokinetic Properties

Linker TypeLinker CompositionAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
Flexible (PEG) This compound derivative High Moderate
Flexible (PEG)PEG3 derivativeHighModerate-High
Flexible (PEG)PEG5 derivativeVery HighModerate-Low
Flexible (Alkyl)C8 Alkyl chainLowHigh
RigidPiperazine-basedModerate-HighModerate

Note: Aqueous solubility can be determined by methods like nephelometry. Cell permeability is often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate this pathway and the workflows for key characterization experiments.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50/Dmax) Detection->Analysis Linker_Properties_Logic Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Rigidity->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide Featuring a BRD4-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These bifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers, such as those derived from Tos-PEG4-acid, are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of a successful BRD4-degrading PROTAC utilizing a PEG-based linker, supported by experimental data and detailed protocols.

Case Study: A Successful BRD4-Degrading PROTAC

A prominent example of a successful PROTAC utilizing a PEG-based linker is ARV-825 . This PROTAC effectively targets the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene transcription, for degradation. ARV-825 is composed of a BRD4 inhibitor (OTX015) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), joined by a PEG linker.[1][2] The use of a flexible PEG linker is crucial for optimizing the formation of a stable ternary complex between BRD4, ARV-825, and CRBN, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of BRD4.

Performance Data

The efficacy of ARV-825 has been demonstrated in various cancer cell lines, showcasing its potent and efficient degradation of BRD4.

PROTAC Target Cell Line DC50 (nM) Dmax (%) Reference
ARV-825BRD4Burkitt's Lymphoma (BL) cells<1>90[1][3]
ARV-825BRD422RV1 (Prostate Cancer)0.57>90[4]
ARV-825BRD4NAMALWA (Burkitt's Lymphoma)1>90
ARV-825BRD4CA46 (Burkitt's Lymphoma)1>90

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

These data highlight the sub-nanomolar potency of ARV-825 in inducing BRD4 degradation across multiple cancer cell lines, achieving near-complete removal of the target protein.

Comparison with Alternative Linkers

Signaling Pathway and Experimental Workflow

The mechanism of action of ARV-825 and the general workflow for its evaluation are depicted in the following diagrams.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC ARV-825 (PROTAC) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Results in

Caption: PROTAC Mechanism of Action for ARV-825.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Target Engagement Synthesis PROTAC Synthesis (e.g., using a PEG4-acid linker) Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot NanoBRET NanoBRET Assay PROTAC_Treatment->NanoBRET Data_Analysis Quantification of Protein Levels (DC50 and Dmax Determination) Western_Blot->Data_Analysis

References

alternatives to Tos-PEG4-acid for linking to primary amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternatives for Tos-PEG4-Acid in Primary Amine Bioconjugation

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The attachment of Polyethylene Glycol (PEG) linkers to primary amines on proteins, peptides, or other molecules—a process known as PEGylation—is critical for improving solubility, stability, and pharmacokinetic profiles. While this compound serves as a versatile bifunctional linker, its utility in linking to primary amines relies on the activation of its terminal carboxylic acid. This guide provides an objective comparison of prevalent alternatives to this standard activation chemistry, offering a clear overview of their mechanisms, performance, and supporting experimental protocols to inform your selection process.

Overview of Amine-Reactive Chemistries

The primary amine, found on the N-terminus of proteins and the side chain of lysine residues, is a common target for bioconjugation due to its nucleophilicity and high surface exposure.[1] The most common strategies for targeting these groups involve reagents that form stable, covalent bonds under biocompatible conditions. This guide focuses on three principal alternatives to the standard carbodiimide activation of a PEG-acid:

  • N-Hydroxysuccinimide (NHS) Esters: The most widely used class of amine-reactive reagents.[2]

  • Tetrafluorophenyl (TFP) Esters: A highly stable and efficient alternative to NHS esters.

  • Aldehydes: Reagents that enable conjugation through reductive amination, forming a stable secondary amine linkage.

Below, we compare these functional groups attached to a PEG4 spacer for direct comparison with the activated form of this compound.

Comparative Data of Amine-Reactive PEG4 Linkers

The selection of an appropriate linker depends on several factors, including reaction efficiency, stability of the reagent, and the desired characteristics of the final conjugate. The following table summarizes the key quantitative and qualitative parameters for each alternative.

FeatureEDC/NHS Activated Acid (e.g., this compound)NHS-PEG4-EsterTFP-PEG4-EsterAldehyde-PEG4-Linker
Reaction Type Two-step, one-pot amine coupling[3]One-step amine coupling[3]One-step amine coupling[4]Two-step reductive amination
Reactive Towards Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Bond AmideAmideAmideSecondary Amine
Optimal pH Range Activation: 4.5-7.2; Coupling: 7.2-8.57.2 - 9.07.0 - 9.0Imine Formation: ~6.5-8.5; Reduction: ~6.0-7.5
Reagent Stability EDC/NHS are highly susceptible to hydrolysisSusceptible to hydrolysis in aqueous media, increasing with pHMore stable toward hydrolysis than NHS estersGenerally stable; requires a separate reducing agent
Key Advantage Uses common, readily available coupling agentsSimplicity and a long history of successful useHigher efficiency and reproducibility due to enhanced stabilityForms a stable, non-hydrolyzable bond; can offer site-specificity
Considerations Potential for EDC-mediated side reactions/cross-linkingHydrolysis competes with the amine reaction, reducing efficiencyHigher cost compared to NHS esters.Requires a reducing agent (e.g., NaCNBH₃) which can be toxic.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are the most established and widely utilized class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solution, which regenerates the carboxylic acid and renders the linker inactive. This hydrolysis is more pronounced at higher pH values.

NHS_Mechanism reagents {PEG-NHS Ester | + R-NH₂ (Primary Amine)} transition Nucleophilic Attack reagents->transition pH 7.2-9.0 hydrolysis PEG-COOH (Inactive) + H₂O reagents->hydrolysis Hydrolysis (Side Reaction) products {PEG-Amide-R (Stable Conjugate) | + NHS (Byproduct)} transition->products

Experimental Protocol: Protein Conjugation with NHS-PEG4-Ester

This protocol provides a general procedure for labeling a protein with an NHS-ester PEG linker.

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer at a pH of 8.3-8.5 (e.g., 100 mM phosphate buffer).

    • Immediately before use, dissolve the NHS-PEG4-Ester in a dry, water-miscible solvent like DMSO or DMF to create a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Add the NHS-PEG4-Ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for the specific application.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column.

Tetrafluorophenyl (TFP) Ester Chemistry

TFP esters are a highly effective alternative to NHS esters. The primary advantage of TFP esters is their significantly improved stability in aqueous media.

Reaction Mechanism

The reaction mechanism of a TFP ester with a primary amine is identical to that of an NHS ester, proceeding through nucleophilic acyl substitution to form a stable amide bond. However, the tetrafluorophenol leaving group makes the ester less susceptible to hydrolysis, which results in higher conjugation efficiency and better reproducibility, as more of the reagent remains active in the reaction buffer over time.

TFP_vs_NHS

Experimental Protocol: Protein Conjugation with TFP-PEG4-Ester

The protocol for using a TFP-ester is nearly identical to that for an NHS-ester, reflecting their similar reactivity profiles.

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer, pH 7.5-8.5.

    • Dissolve the TFP-PEG4-Ester in anhydrous DMSO or DMF immediately prior to use.

  • Conjugation Reaction:

    • Add the desired molar excess of the TFP-ester stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching buffer (e.g., 50 mM Tris) to consume any unreacted TFP-ester.

  • Purification:

    • Purify the conjugate using standard methods such as SEC or dialysis to remove reaction byproducts.

Aldehyde Chemistry (Reductive Amination)

PEG-aldehyde linkers offer a distinct approach to amine conjugation that results in a stable secondary amine linkage. This method can provide greater control and site-specificity compared to ester-based reactions.

Reaction Mechanism

The process occurs in two main steps. First, the aldehyde group reacts with a primary amine to form an unstable imine (Schiff base). Second, this imine is selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride, to form a stable and irreversible secondary amine bond. The pH is important for both steps of the reaction.

Reductive_Amination_Workflow

Experimental Protocol: Protein Conjugation via Reductive Amination
  • Reagent Preparation:

    • Prepare the protein solution in a buffer at pH ~7.0 (e.g., 100 mM HEPES buffer with 150 mM NaCl).

    • Dissolve the Aldehyde-PEG4-Linker in an appropriate solvent (e.g., water or DMSO).

    • Prepare a fresh stock solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in 10 mM NaOH).

  • Conjugation Reaction:

    • Add the Aldehyde-PEG4-Linker to the protein solution at a 20- to 50-fold molar excess.

    • Incubate for 30-60 minutes at room temperature to allow for imine formation.

    • Add the reducing agent to a final concentration of approximately 20 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding an amine like Tris buffer to react with any remaining aldehyde groups, followed by the reducing agent.

  • Purification:

    • Purify the conjugate via dialysis or size-exclusion chromatography to remove excess reagents and byproducts.

Conclusion

The choice of a linker for primary amine conjugation is a critical decision that influences the efficiency, stability, and homogeneity of the final bioconjugate. While the activation of this compound with EDC/NHS is a reliable method, several powerful alternatives offer distinct advantages.

  • NHS-PEG4-Esters provide a simple, one-step conjugation process and are supported by extensive literature.

  • TFP-PEG4-Esters represent a significant improvement, offering enhanced stability against hydrolysis, which leads to higher efficiency and reproducibility.

  • Aldehyde-PEG4-Linkers enable conjugation via reductive amination, forming a highly stable secondary amine bond and providing an orthogonal strategy to ester-based coupling.

By understanding the underlying chemistry and performance characteristics of each alternative, researchers can select the optimal tool to advance their work in drug delivery, diagnostics, and fundamental biological research.

References

A Comparative Guide to PEG4 Linkers in Bioconjugation: Evaluating Tos-PEG4-acid Alongside Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides a comparative analysis of Tos-PEG4-acid and other commonly used PEG4 linkers, focusing on their performance in in-vivo and in-vitro studies. While direct comparative performance data for this compound is limited in publicly available research, this guide offers a data-supported evaluation of established alternatives to provide a strong framework for decision-making.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in drug development to connect a biological molecule (such as an antibody or peptide) to another molecule, like a therapeutic agent or a diagnostic label. The PEG4 spacer, with its four ethylene glycol units, offers a balance of hydrophilicity and length, which can enhance the solubility and stability of the resulting conjugate. The performance of a PEG linker is largely determined by the reactivity and stability of its terminal functional groups, which dictate how it couples to the target molecules.

Performance Comparison of PEG4 Linkers

This section details the performance of different PEG4 linkers based on their reactive terminal groups. Due to the scarcity of published data on this compound, we will first provide a detailed, data-driven comparison of two widely used alternatives: NHS-PEG4-acid and Maleimide-PEG4-acid. A qualitative overview of this compound, based on its chemical properties, will follow.

Well-Characterized PEG4 Linkers: NHS-ester vs. Maleimide

N-hydroxysuccinimide (NHS) esters and maleimides are two of the most common reactive groups used for bioconjugation. NHS esters react with primary amines, such as those on lysine residues of proteins, to form stable amide bonds. Maleimides react with free thiols, typically from cysteine residues, to form thioether bonds.

Table 1: In-Vitro Performance Comparison of NHS-ester and Maleimide Linkages

ParameterNHS-Ester Linkage (Amide Bond)Maleimide Linkage (Thioether Bond)Data Source(s)
Reaction pH 7.0 - 8.56.5 - 7.5[1]
Reaction Time 30 minutes - 2 hours1 - 4 hours[1]
Bond Stability in Plasma HighVariable, susceptible to retro-Michael addition and thiol exchange[2][3]
Half-life of Conjugate in Serum Generally long and stableCan be shorter due to instability, but can be improved with stabilized maleimides[4]
Specificity Reacts with available primary amines (e.g., lysine)Highly specific to free thiols (e.g., cysteine)

Table 2: In-Vivo Performance Comparison of NHS-ester and Maleimide Linkages

ParameterNHS-Ester LinkageMaleimide LinkageData Source(s)
Pharmacokinetics Generally stable, leading to predictable PK profilesCan exhibit faster clearance if the linkage is unstable, impacting exposure
Therapeutic Efficacy Can be highly effective, dependent on target and payloadEfficacy can be compromised by premature drug release from unstable linkers
Off-target Toxicity Lower risk of off-target toxicity due to stable linkageHigher risk if payload is prematurely released in circulation
This compound: A Profile Based on Chemical Principles

This compound features a tosyl (tosylate) group and a carboxylic acid. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and alcohols. The carboxylic acid end can be activated to react with amines.

Key Characteristics:

  • Reactivity: The tosyl group's high reactivity allows for efficient conjugation with a variety of nucleophiles. This could potentially offer faster reaction times or require milder conditions compared to some other chemistries.

  • Versatility: The ability to react with different nucleophiles provides flexibility in conjugation strategies.

  • Stability: The resulting ether, thioether, or amine linkages are generally stable.

Data Gap:

Despite its promising chemical properties, there is a notable lack of published in-vivo and in-vitro studies that provide quantitative performance data for this compound. Therefore, a direct, data-driven comparison with NHS-esters and maleimides on parameters like plasma stability, pharmacokinetics, and therapeutic efficacy is not currently possible. Researchers considering this compound should be aware of this and may need to conduct their own comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Amine Conjugation using NHS-PEG4-acid
  • Preparation of Antibody: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Activation of Carboxylic Acid (if starting from Acid-PEG4-NHS): If not using a pre-activated NHS ester, dissolve the Acid-PEG4-linker and an activating agent (e.g., EDC/Sulfo-NHS) in an appropriate solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a molar excess of the NHS-PEG4-linker to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Analyze the conjugate to determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Protocol 2: Thiol Conjugation using Maleimide-PEG4-acid
  • Antibody Reduction (if necessary): If conjugating to interchain disulfides, partially reduce the antibody with a reducing agent like DTT or TCEP to generate free thiol groups. The extent of reduction needs to be carefully controlled.

  • Preparation of Maleimide-PEG4-linker: Dissolve the Maleimide-PEG4-linker in a suitable organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the Maleimide-PEG4-linker solution to the (reduced) antibody solution at a specific molar excess. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.

  • Purification: Purify the conjugate using size-exclusion chromatography or tangential flow filtration.

  • Characterization: Determine the DAR and assess the stability of the conjugate.

Protocol 3: In-Vitro Plasma Stability Assay
  • Incubation: Incubate the purified bioconjugate in human or mouse plasma at a concentration of approximately 100 µg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, capture the bioconjugate from the plasma using affinity beads (e.g., Protein A).

  • Analysis: Analyze the captured conjugate by a suitable method, such as LC-MS, to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Visualizing Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in bioconjugation using NHS-ester and maleimide linkers.

NHS_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Reaction Incubate 1-2h (pH 7.0-8.5) Antibody->Reaction NHS_Linker NHS-PEG4-Linker NHS_Linker->Reaction Purification Purify (SEC/Dialysis) Reaction->Purification Analysis Characterize (DAR) Purification->Analysis

Caption: Experimental workflow for NHS-PEG4-linker conjugation.

Maleimide_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Reduction Reduce Antibody (optional, with TCEP/DTT) Antibody->Reduction Reaction Incubate 1-4h (pH 6.5-7.5) Reduction->Reaction Maleimide_Linker Maleimide-PEG4-Linker Maleimide_Linker->Reaction Purification Purify (SEC/TFF) Reaction->Purification Analysis Characterize (DAR) Purification->Analysis

References

Safety Operating Guide

Proper Disposal of Tos-PEG4-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Tos-PEG4-acid, a polyethylene glycol (PEG) derivative. While many PEG compounds are considered to have low toxicity, it is imperative to consult the specific Safety Data Sheet (SDS) and adhere to institutional and local regulations, as additives or contaminants can significantly alter the hazard profile of the waste.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The Safety Data Sheet for this compound indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Lab Coat: An impervious lab coat should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosol formation is possible, use a suitable respirator.[2]

Hazard Classification and Waste Identification

The first step in proper disposal is to accurately classify the waste stream. According to its Safety Data Sheet, this compound has the following GHS classifications:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[2]

Crucially, you must determine if the this compound waste is contaminated with any other hazardous materials. If it is mixed with substances classified as flammable, corrosive, reactive, or toxic, the entire mixture must be managed as hazardous waste.[1]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Protocol 1: Waste Characterization

  • Objective: To determine if the this compound waste is hazardous.

  • Methodology:

    • Identify all substances that have been mixed with the this compound.

    • Consult the Safety Data Sheet (SDS) for each of these additional substances.

    • If any of the added materials are classified as hazardous, the entire waste mixture must be treated as hazardous waste.

    • If the this compound is uncontaminated, it may be disposed of as non-hazardous chemical waste, in accordance with institutional guidelines.

    • When in doubt, always treat the waste as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Protocol 2: Waste Segregation and Storage

  • Objective: To safely collect and store this compound waste prior to disposal.

  • Methodology:

    • Collect all waste containing this compound, including contaminated items like pipette tips and absorbent pads, in a designated, chemically compatible container with a secure lid.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

Protocol 3: Arranging for Final Disposal

  • Objective: To transfer the waste to a licensed disposal facility.

  • Methodology:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide an accurate description of the waste, including its chemical composition and quantity.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and transportation.

Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure it is well-ventilated.

  • Containment: Use an inert absorbent material to contain and soak up liquid spills.

  • Collection: Carefully collect the absorbed material and place it in your designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds is_contaminated Is the waste mixed with other chemicals? consult_sds->is_contaminated consult_contaminant_sds Consult SDS for all contaminants is_contaminated->consult_contaminant_sds Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste per Institutional Guidelines is_contaminated->non_hazardous_waste No (Pure) is_hazardous Are any contaminants hazardous? consult_contaminant_sds->is_hazardous is_hazardous->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes collect_waste Collect in a labeled, compatible hazardous waste container non_hazardous_waste->collect_waste hazardous_waste->collect_waste store_waste Store in a designated, secure, and ventilated area collect_waste->store_waste contact_ehs Contact EHS or licensed disposal contractor for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tos-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tos-PEG4-acid, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles with side-shields and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for integrity before each use.
Body Laboratory coat. For larger quantities, an impervious apron should also be worn.A fire-resistant lab coat over cotton clothing is recommended.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Dispensing: Since many PEG reagents are low-melting solids that can be difficult to weigh and dispense, consider making a stock solution.

    • Allow the reagent bottle to come to room temperature before opening to prevent moisture condensation.

    • Dissolve the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

    • To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.

  • Use: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.

  • Post-Handling: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up.

  • For ease of handling, stock solutions can be stored at -20°C.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, weighing paper, gloves, and bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused stock solutions and initial solvent rinses from glassware in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.

Spill Cleanup Protocol:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's EHS department or emergency services.

Decontamination of Glassware:

  • Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.

  • Collect the initial rinsate as hazardous waste.

  • Subsequent washes with soap and water can typically be disposed of down the drain, but always confirm with your local EHS regulations.

Final Disposal:

  • Dispose of all waste containers through your institution's EHS department in accordance with local, state, and federal regulations.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don PPE - Prepare workspace dispense Dispensing: - Weigh solid or  prepare stock solution prep->dispense use Use in Experiment: - Follow protocol in  a fume hood dispense->use post_handle Post-Handling: - Wash hands thoroughly - Clean workspace use->post_handle segregate Waste Segregation: - Solid Waste - Liquid Waste use->segregate dispose Final Disposal: - Contact EHS - Follow regulations segregate->dispose spill Spill Cleanup: - Use absorbents - Collect as waste spill->segregate If spill occurs decon Decontamination: - Rinse glassware - Collect rinsate decon->segregate After use

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Tos-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.